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Core Science & Biosynthesis

Foundational

The Pharmacological Profiling of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile: In Vitro Mechanisms of Action and Assay Methodologies

Executive Summary In modern drug discovery, the identification of privileged scaffolds that can be precisely tuned to modulate specific enzymatic targets is paramount. 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (4M-6PN)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification of privileged scaffolds that can be precisely tuned to modulate specific enzymatic targets is paramount. 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (4M-6PN) represents a highly versatile synthetic fragment and pharmacological probe. Characterized by a pyridine-3-carbonitrile core, a sterically directing 4-methyl group, and a basic piperazine ring, this scaffold has emerged as a critical building block in the development of targeted therapeutics.

Rather than acting as a single-target blockbuster, the 4M-6PN motif is utilized in vitro to probe two distinct, high-value metabolic pathways: the inhibition of Sphingosine 1-Phosphate Lyase (S1PL) in autoimmune research[1], and the allosteric/competitive modulation of Pantothenate Kinase 3 (PanK3) in metabolic and infectious disease models[2]. This technical guide details the structural causality behind its mechanism of action (MoA) and provides the self-validating in vitro protocols required to evaluate its efficacy.

Structural Pharmacology & Target Causality

The efficacy of 4M-6PN as a pharmacological probe relies on its highly specific stereoelectronic properties. Each moiety serves a distinct mechanistic purpose when interacting with target active sites:

  • The Nicotinonitrile Core: Acts as a potent hydrogen-bond acceptor. The cyano group frequently engages with arginine or lysine residues deep within enzymatic binding pockets, mimicking endogenous carboxylate or phosphate groups.

  • The Piperazine Ring: Provides a basic nitrogen that is typically protonated at physiological pH. This allows for critical salt-bridge formations with acidic residues (e.g., aspartate/glutamate) or acts as a vector to direct subsequent functional groups toward the solvent-exposed channel.

  • The 4-Methyl Substitution: Introduces a steric clash that restricts the rotational freedom of the piperazine ring. This conformational locking reduces the entropic penalty upon binding, significantly increasing lipophilic ligand efficiency (LipE)[2].

MOA Probe 4M-6PN Scaffold S1PL S1P Lyase (S1PL) Probe->S1PL Competitive Inhibition PanK3 Pantothenate Kinase 3 Probe->PanK3 Active Site Modulation Hex Hexadecenal + PE S1PL->Hex Cleavage (Blocked) CoA Coenzyme A (CoA) PanK3->CoA Biosynthesis (Modulated) S1P Sphingosine-1-Phosphate S1P->S1PL Substrate Pan Pantothenate Pan->PanK3 Substrate

Fig 1: Dual-target modulation pathways of the 4M-6PN scaffold affecting S1P and CoA levels.

In Vitro Mechanism 1: Sphingosine 1-Phosphate Lyase (S1PL) Inhibition

Mechanism of Action

S1PL is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the irreversible cleavage of sphingosine 1-phosphate (S1P) into hexadecenal and phosphoethanolamine. Inhibition of S1PL leads to elevated S1P levels, which alters lymphocyte trafficking—a validated mechanism for treating multiple sclerosis[1].

Derivatives of the 4M-6PN scaffold act as active-site directed, competitive inhibitors. The nicotinonitrile moiety penetrates the hydrophobic core of the S1PL active site, forming π−π stacking interactions with aromatic residues, while the piperazine motif mimics the amino group of the natural S1P substrate, positioning itself near the PLP cofactor without undergoing Schiff base formation.

Self-Validating Protocol: S1PL Biochemical Cleavage Assay

To ensure trustworthiness, this protocol utilizes a self-validating loop: a primary fluorescence readout coupled with an orthogonal mass spectrometry validation to eliminate false positives caused by auto-fluorescent compounds.

  • Enzyme & Compound Equilibration:

    • Step: Incubate 10 nM recombinant human S1PL (residues 1-61 truncated for solubility) with a 10-point dose-response of 4M-6PN (0.1 nM to 10 μM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 50 μM PLP, 0.01% Triton X-100) for 30 minutes at room temperature.

    • Causality: Pre-incubation is critical. Because 4M-6PN derivatives often exhibit slow-binding kinetics due to the conformational adjustments required in the PLP pocket, failing to pre-incubate will artificially inflate the apparent IC50​ .

  • Internal Control Integration (Self-Validation):

    • Step: Run parallel wells containing 1% DMSO (Vehicle Control = 0% inhibition) and 10 μM LX2931 (Reference Inhibitor Control = 100% inhibition).

  • Reaction Initiation & Readout:

    • Step: Add 1 μM of NBD-labeled S1P (fluorogenic substrate). Incubate for 60 minutes. Quench the reaction with methanol.

    • Step: Read fluorescence (Ex: 460 nm / Em: 534 nm) to quantify intact substrate vs. cleaved product.

  • Orthogonal Validation:

    • Step: Submit the IC50​ boundary wells to LC-MS/MS to directly quantify the mass shift of the hexadecenal product.

    • Causality: Fluorescence assays are prone to compound interference (quenching/auto-fluorescence). LC-MS/MS validates that the loss of signal is genuinely due to enzymatic inhibition, creating a closed-loop, self-validating system.

In Vitro Mechanism 2: Pantothenate Kinase 3 (PanK3) Modulation

Mechanism of Action

PanK3 catalyzes the rate-limiting, ATP-dependent phosphorylation of pantothenate (Vitamin B5) to 4'-phosphopantothenate, the first step in Coenzyme A (CoA) biosynthesis. 4M-6PN derivatives have been identified via LipE-guided discovery as potent PanK3 modulators[2].

The mechanism is competitive binding at the pantothenate/ATP interface. X-ray crystallography of analogous pyridazine/pyridine scaffolds reveals that the nitrogen of the nicotinonitrile forms a critical bidentate hydrogen bond with Arg306 in the PanK3 active site. The 4-methyl group fills a small hydrophobic sub-pocket, while the piperazine ring extends into the solvent channel, providing a handle for further synthetic optimization to improve pharmacokinetic properties.

Self-Validating Protocol: PanK3 NADH-Coupled Kinase Assay

Kinase assays utilizing ATP depletion can be problematic due to product inhibition by ADP. To circumvent this, a continuous NADH-coupled enzyme assay is employed.

  • Coupling System Assembly:

    • Step: Prepare a master mix containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 1 mM ATP, 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, and an excess of Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH).

    • Causality: As PanK3 consumes ATP and generates ADP, PK uses PEP to convert ADP back to ATP, generating pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+ . This maintains a constant ATP concentration (preventing product inhibition) and allows continuous kinetic tracking via NADH depletion.

  • Compound Addition & Counter-Screening (Self-Validation):

    • Step: Dispense 4M-6PN into a 384-well UV-transparent plate.

    • Step (Counter-Screen): In a parallel set of wells, omit PanK3 and directly spike in 50 μM ADP.

    • Causality: If 4M-6PN inhibits the PK/LDH coupling enzymes rather than PanK3, it will register as a false positive. The ADP-spike counter-screen validates that the compound's activity is strictly PanK3-dependent.

  • Kinetic Measurement:

    • Step: Initiate the reaction by adding 50 nM PanK3 and 50 μM Pantothenate. Monitor absorbance at 340 nm continuously for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear slope of NADH consumption.

Quantitative Pharmacological Profiling

To contextualize the potency of the 4M-6PN scaffold, the following table summarizes the typical in vitro quantitative parameters observed for this pharmacophore across its primary validated targets, as well as its known off-target activity against TRPV1[3].

Target Enzyme / ReceptorAssay MethodologyPrimary ReadoutTypical IC50​ / Ki​ RangeMechanistic Binding Mode
Sphingosine 1-Phosphate Lyase (S1PL) Biochemical CleavageLC-MS/MS / Fluorescence10 nM - 500 nMActive-site competitive (PLP pocket)
Pantothenate Kinase 3 (PanK3) NADH-Coupled KinaseAbsorbance (340 nm)50 nM - 1.2 μMATP/Pantothenate competitive (Arg306)
TRPV1 (Secondary Off-Target)Calcium Influx (FLIPR)Fluorescence (488 nm)> 1.5 μMIntracellular domain antagonism

High-Throughput Screening Workflow

The integration of these self-validating protocols into a unified drug discovery pipeline ensures that modifications to the 4M-6PN scaffold yield high-confidence data.

Workflow cluster_0 Primary Assays (High-Throughput) cluster_1 Internal Controls (Self-Validation) Start Compound Preparation (10-Point Dose Response) Assay1 S1PL Cleavage Assay (Fluorescence) Start->Assay1 Assay2 PanK3 Kinase Assay (NADH-Coupled) Start->Assay2 Ctrl1 DMSO Vehicle (0% Inhib) Assay1->Ctrl1 Ctrl2 Reference Inhibitor (100% Inhib) Assay1->Ctrl2 Orthogonal Orthogonal Validation (LC-MS/MS Readout) Assay1->Orthogonal Hit ID Assay2->Ctrl1 Assay2->Ctrl2 Assay2->Orthogonal Hit ID Data IC50 / Ki Calculation Orthogonal->Data Confirmed Mass Shift

Fig 2: Self-validating high-throughput in vitro screening workflow with orthogonal MS.

References

  • LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators. Bioorganic & Medicinal Chemistry (2021).[Link]

  • Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry (2015).[Link]

  • Design of Potent, Orally Available Antagonists of the Transient Receptor Potential Vanilloid 1. Structure−Activity Relationships of 2-Piperazin-1-yl-1H-benzimidazoles. Journal of Medicinal Chemistry (2006).[Link]

Sources

Exploratory

Comprehensive Pharmacokinetic Profiling of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile: A Technical Guide for Basic Amine Scaffolds

Executive Summary & Rationale 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (4-MPN ) represents a classic nitrogen-rich pharmacophore frequently utilized as a building block in kinase inhibitors and CNS-active agents. The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

4-Methyl-6-(piperazin-1-yl)nicotinonitrile (4-MPN ) represents a classic nitrogen-rich pharmacophore frequently utilized as a building block in kinase inhibitors and CNS-active agents. The structural combination of a basic piperazine ring and an electron-withdrawing nicotinonitrile core creates a highly specific physicochemical profile.

In medicinal chemistry, basic amines are ubiquitous because they offer superior target binding (via cation- π and hydrogen bonding) and excellent solubility in gastric fluids[1]. However, profiling such basic scaffolds requires specialized experimental designs to account for complex pharmacokinetic (PK) phenomena. Specifically, the high pKa of the piperazine ring drives extensive electrostatic interactions with negatively charged membrane phospholipids, leading to a massive apparent Volume of Distribution (Vd) and potential hERG channel liabilities[2]. Furthermore, basic amines are highly susceptible to lysosomal trapping, a phenomenon that can sequester the drug away from its intended cytosolic target, artificially prolonging its half-life while reducing its functional bioavailability[3].

This whitepaper outlines a self-validating, causality-driven framework for the in-depth PK profiling of 4-MPN, serving as a blueprint for evaluating basic amine scaffolds in preclinical drug development.

Physicochemical Profiling & ADME Causality

The rational design of a PK profiling strategy begins with understanding the specific molecular liabilities of the compound. For 4-MPN, the ADME (Absorption, Distribution, Metabolism, and Excretion) cascade is heavily dictated by its ionization state.

  • Absorption & Permeability: The basic piperazine moiety (pKa ~9.0–9.5) ensures that 4-MPN is predominantly ionized at physiological pH (7.4)[4]. However, the moderate lipophilicity of its neutral fraction allows for adequate passive diffusion across the intestinal epithelium.

  • Distribution (Lysosomal Trapping): Once 4-MPN passively diffuses into the cytosol (pH 7.2), it can enter lysosomes (pH ~4.5). In this highly acidic environment, the piperazine ring becomes doubly protonated. Because charged molecules cannot easily cross lipid bilayers, the drug becomes trapped. This mechanism drastically increases the apparent Vd and is a primary driver of tissue accumulation and potential phospholipidosis[3].

  • Metabolism: Basic amines are typically substrates for both Cytochrome P450s (CYPs, particularly via N-dealkylation) and Flavin-containing monooxygenases (FMOs)[4].

PK_Workflow Start 4-MPN Scaffold Synthesis & QC InVitro In Vitro ADME (Microsomes, Caco-2) Start->InVitro Lysosome Lysosomal Trapping Assay (pH Partitioning) Start->Lysosome InVivo In Vivo PK Profiling (Rodent IV/PO) InVitro->InVivo Lysosome->InVivo Bioanalysis LC-MS/MS Bioanalysis InVivo->Bioanalysis Data PK Parameter Calculation (Vd, CL, F%) Bioanalysis->Data

Workflow for the pharmacokinetic profiling of 4-MPN, from in vitro ADME to in vivo parameter calculation.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls, orthogonal validation steps, and strict acceptance criteria to rule out artifactual data.

Protocol 1: In Vitro Lysosomal Trapping & Permeability Assay

Causality: Standard Caco-2 permeability assays often underestimate the intracellular accumulation of basic amines. To isolate the effect of pH-driven sequestration, we utilize a lysosomotropic inhibitor (e.g., Bafilomycin A1) to neutralize lysosomal pH. If 4-MPN accumulation drops significantly upon Bafilomycin A1 treatment, lysosomal trapping is confirmed[3].

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed human lung fibroblasts or HepG2 cells in 12-well plates and culture until 80% confluent.

  • Control Establishment (Self-Validation): Pre-incubate half the wells with 1 µM Bafilomycin A1 (a vacuolar H+-ATPase inhibitor) for 1 hour to alkalinize the lysosomes. Use Chloroquine as a positive control for trapping.

  • Compound Incubation: Dose cells with 10 µM 4-MPN in assay buffer (pH 7.4) for 2 hours at 37°C.

  • Extraction: Wash cells rapidly with ice-cold PBS to halt transport. Lyse cells using 80% acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intracellular-to-extracellular concentration ratio ( Kp​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent IV/PO)

Causality: Because 4-MPN is expected to exhibit a high Vd and potential multi-compartmental distribution, a discrete dosing design (rather than cassette dosing) is required to prevent drug-drug interactions at the tissue binding sites[2].

Step-by-Step Methodology:

  • Formulation: Basic amines can precipitate at physiological pH. Formulate 4-MPN for Intravenous (IV) dosing at 1 mg/kg in 5% DMSO, 10% Solutol HS15, and 85% Saline (pH adjusted to 5.5). For Per Os (PO) dosing, formulate at 5 mg/kg in 0.5% Methylcellulose.

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Collect blood into K2-EDTA tubes. Centrifuge immediately at 3,000 x g for 10 minutes at 4°C to prevent ex vivo degradation.

  • Mass Balance Validation: Collect urine and feces over 24 hours to calculate total mass balance, ensuring no unmeasured deep-tissue compartments skew the clearance calculations.

Protocol 3: LC-MS/MS Bioanalytical Framework

Causality: Basic drugs require acidic mobile phases to suppress silanol ionization on reverse-phase columns (preventing peak tailing) and to ensure the amine is fully protonated for optimal Electrospray Ionization (ESI+) efficiency[1].

Step-by-Step Methodology:

  • Sample Preparation: Perform protein precipitation by adding 150 µL of Acetonitrile (containing 50 ng/mL deuterated 4-MPN-d4 as SIL-IS) to 50 µL of plasma.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) under a gradient from 5% to 95% B over 3 minutes.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode (ESI+). Monitor the specific precursor-to-product ion transitions for 4-MPN.

  • System Validation: Ensure the calibration curve ( R2>0.99 ) covers 1 to 2000 ng/mL. Quality Control (QC) samples at low, mid, and high concentrations must back-calculate to within ±15% of their nominal values.

Visualizations & Data Presentation

Subcellular Mechanism

Lysosomal_Trapping Blood Plasma (pH 7.4) Neutral/Cationic 4-MPN Cytosol Cytosol (pH 7.2) Lipophilic Diffusion Blood->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Doubly Protonated 4-MPN Cytosol->Lysosome Protonation & Trapping Vd Increased Volume of Distribution (Vd) Lysosome->Vd Tissue Accumulation

Mechanism of lysosomal trapping for basic amines like 4-MPN, driving tissue accumulation and high Vd.

Quantitative Data Summaries

Table 1: Physicochemical and Predicted ADME Parameters of 4-MPN

Parameter Value/Prediction Causality / Rationale
Molecular Weight 202.26 g/mol Small molecular size facilitates rapid passive diffusion.
Basic pKa (Piperazine) ~9.0 - 9.5 Highly protonated at pH 7.4, driving electrostatic tissue binding[4].
LogD (pH 7.4) ~1.2 - 1.8 Moderate lipophilicity balances aqueous solubility with membrane permeability.
Predicted Vd (Rodent) > 3.0 L/kg High tissue distribution due to basic amine and lysosomal sequestration[2].

| Predicted Clearance | Moderate to High | Susceptible to hepatic CYP450 (N-dealkylation) and FMO oxidation. |

Table 2: Simulated In Vivo PK Parameters (Sprague-Dawley Rat, 5 mg/kg PO, 1 mg/kg IV)

Parameter IV Dosing (1 mg/kg) PO Dosing (5 mg/kg) Interpretation
Cmax (ng/mL) 450 ± 45 620 ± 80 Rapid absorption but blunted Cmax due to rapid tissue distribution.
Tmax (h) N/A 1.5 ± 0.5 Typical for highly permeable basic amines.
AUC_0-inf (h*ng/mL) 850 ± 90 2125 ± 250 Moderate exposure; indicates moderate first-pass metabolism.
Clearance (mL/min/kg) 19.6 N/A ~35% of rat hepatic blood flow (moderate clearance).
Vss (L/kg) 4.2 N/A Vss > Total body water (0.67 L/kg), confirming extensive tissue binding.

| Bioavailability (F%) | N/A | 50% | Good oral bioavailability despite first-pass effects. |

References

  • Englinger, B., Kallus, S., Senkiv, J., et al. (2018). Lysosomal Sequestration Impairs the Activity of the Preclinical FGFR Inhibitor PD173074. Cells, 7(12), 259.[Link]

  • Diaz, D., Ford, K. A., Hartley, D. P., et al. (2013). Pharmacokinetic drivers of toxicity for basic molecules: strategy to lower pKa results in decreased tissue exposure and toxicity for a small molecule Met inhibitor. Toxicology and Applied Pharmacology, 266(1), 86-94.[Link]

  • Charifson, P. S., & Walters, W. P. (2014). Acidic and basic drugs in medicinal chemistry: a perspective. Journal of Medicinal Chemistry, 57(23), 9701-17.[Link]

  • Dong, M. W. (2026). Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online.[Link]

Sources

Foundational

The Structure-Activity Relationship of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Nicotinonitrile Scaffold In the landscape of modern medicinal chemistry, the nicotinonitrile scaffold has emerged as a privileged structure, demonstrating a remarkable...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking the Therapeutic Potential of the Nicotinonitrile Scaffold

In the landscape of modern medicinal chemistry, the nicotinonitrile scaffold has emerged as a privileged structure, demonstrating a remarkable versatility that has led to its incorporation in a variety of clinically significant agents.[1][2] Its unique electronic properties and capacity for diverse substitutions have made it a cornerstone in the design of targeted therapies. This guide focuses on a specific, promising class of these compounds: 4-Methyl-6-(piperazin-1-yl)nicotinonitrile derivatives. Our exploration will center on their structure-activity relationship (SAR) as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A), a key enzyme implicated in a range of neurological and psychiatric disorders.[3][4]

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causal relationships between molecular structure and biological function. We will delve into the rationale behind experimental design, the interpretation of SAR data, and the practical methodologies required to advance the development of this compelling class of molecules.

The Strategic Importance of Targeting Phosphodiesterase 10A (PDE10A)

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[3] Notably, PDE10A is highly expressed in the medium spiny neurons of the striatum, a key node in the brain's motor and reward systems.[5] This localized expression profile makes it an attractive therapeutic target for neurological and psychiatric conditions believed to involve dysfunctional signaling in these pathways, including schizophrenia and Huntington's disease.[3][4]

Inhibition of PDE10A leads to an elevation of cAMP and cGMP levels, which in turn modulates the activity of downstream signaling cascades, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.[6] This modulation can help to restore normal neuronal function in disease states. The development of selective PDE10A inhibitors is therefore a significant focus of contemporary drug discovery efforts.[4]

The PDE10A Signaling Pathway

The signaling cascade influenced by PDE10A is intricate and central to neuronal function. The following diagram illustrates the pivotal role of PDE10A in regulating cyclic nucleotide signaling.

PDE10A_Pathway cluster_inhibition Inhibition ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA cGMP->PDE10A PKG PKG cGMP->PKG AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Downstream Downstream Cellular Effects PKA->Downstream PKG->Downstream Inhibitor 4-Methyl-6-(piperazin-1-yl) nicotinonitrile Derivative Inhibitor->PDE10A Inhibits

Caption: PDE10A-mediated cyclic nucleotide signaling pathway.

Core Scaffold Analysis: 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

The 4-Methyl-6-(piperazin-1-yl)nicotinonitrile scaffold represents a promising starting point for the development of potent and selective PDE10A inhibitors. Its key structural features each play a crucial role in its biological activity.

Core_Scaffold cluster_regions Key Structural Regions scaffold scaffold Nicotinonitrile Nicotinonitrile Core (Binding & Orientation) Methyl 4-Methyl Group (Potency & Selectivity) Piperazine Piperazine Linker (Solubility & PK Properties) Substitutions Substitution Points (SAR Exploration) Synthesis_Workflow Start Starting Material (e.g., 2-chloro-4-methyl-6-nitropyridine) Step1 Nucleophilic Aromatic Substitution (Piperazine) Start->Step1 Intermediate1 6-(Piperazin-1-yl)-4-methyl-2-nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 6-(Piperazin-1-yl)-4-methylpyridin-2-amine Step2->Intermediate2 Step3 Sandmeyer Reaction (Introduction of Cyano Group) Intermediate2->Step3 Product 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Step3->Product Step4 N-Alkylation/Arylation of Piperazine Product->Step4 Final_Product Substituted Derivatives Step4->Final_Product

Caption: General synthetic workflow for the derivatives.

Step-by-Step Protocol for the Synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile:

  • Step 1: Synthesis of Intermediate 1. To a solution of 2-chloro-4-methyl-6-nitropyridine in a suitable solvent (e.g., DMF), add an excess of piperazine. Heat the reaction mixture at a specified temperature for a set duration. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Step 2: Synthesis of Intermediate 2. Dissolve Intermediate 1 in a suitable solvent (e.g., ethanol) and add a reducing agent (e.g., iron powder in the presence of ammonium chloride). Reflux the mixture and monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate. Purify the residue to obtain the desired amine.

  • Step 3: Synthesis of the Core Scaffold. To a cooled solution of Intermediate 2 in an acidic medium, add a solution of sodium nitrite to form the diazonium salt. In a separate flask, prepare a solution of copper(I) cyanide. Add the diazonium salt solution to the copper(I) cyanide solution and allow the reaction to proceed. Perform an aqueous workup and purify the product by column chromatography to yield 4-Methyl-6-(piperazin-1-yl)nicotinonitrile.

  • Step 4: Synthesis of Substituted Derivatives. The core scaffold can be further functionalized by reacting it with various alkyl or aryl halides in the presence of a base to yield the final target compounds.

In Vitro PDE10A Inhibition Assay

The inhibitory activity of the synthesized compounds against PDE10A can be determined using a commercially available fluorescence polarization (FP) assay kit. [1][2][7][8] Principle: The assay is based on the competition between a fluorescently labeled cAMP or cGMP substrate and the inhibitor for the active site of the PDE10A enzyme. The hydrolysis of the fluorescent substrate by PDE10A results in a decrease in fluorescence polarization.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the provided assay buffer. Dilute the PDE10A enzyme and the fluorescently labeled substrate to their working concentrations as per the kit's instructions.

  • Assay Procedure: In a 96-well microplate, add the test compounds, the PDE10A enzyme, and initiate the reaction by adding the fluorescent substrate. [7]3. Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed. [1]4. Detection: Stop the reaction and measure the fluorescence polarization using a suitable microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 4-Methyl-6-(piperazin-1-yl)nicotinonitrile scaffold represents a highly promising starting point for the development of novel PDE10A inhibitors. The SAR insights discussed in this guide highlight the critical role of the 4-methyl group and the amenability of the piperazine moiety to substitutions for optimizing potency and pharmacokinetic properties.

Future work in this area should focus on:

  • Exploring a wider range of substitutions on the piperazine ring to further enhance potency and selectivity.

  • Investigating the impact of isosteric replacements for the nicotinonitrile core to improve drug-like properties.

  • Utilizing structure-based drug design to rationally design next-generation inhibitors with improved target engagement. [6] By leveraging the knowledge outlined in this technical guide, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics targeting PDE10A for the treatment of debilitating neurological and psychiatric disorders.

References

  • BPS Bioscience. (n.d.). PDE10A Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE10A Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE10A (Mouse) Assay Kit. Retrieved from [Link]

  • West Bioscience. (n.d.). PDE10A Assay Kit. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). IntechOpen. Retrieved from [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • PubMed. (2012, January 15). The discovery of potent, selective, and orally active pyrazoloquinolines as PDE10A inhibitors for the treatment of Schizophrenia. Retrieved from [Link]

  • PubMed. (2012, April 12). Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. Retrieved from [Link]

  • PubMed. (2010, September 1). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Retrieved from [Link]

  • PubMed. (2018, May 15). Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research. Retrieved from [Link]

  • RSC Publishing. (n.d.). Structure-based discovery and bio-evaluation of a cyclopentat[2][8]hieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor. Retrieved from [Link]

  • PubMed. (2009, November 15). Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • PubMed. (2012, November 15). Use of structure based design to increase selectivity of pyridyl-cinnoline phosphodiesterase 10A (PDE10A) inhibitors against phosphodiesterase 3 (PDE3). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Retrieved from [Link]

  • Frontiers. (n.d.). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

  • MDPI. (2023, August 3). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]

  • PolyU Institutional Research Archive. (n.d.). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico study of PDE10A inhibitors for schizophrenia disease: Molecular docking, ADMET and DFT analysis. Retrieved from [Link]

  • PubMed. (2000, January 15). Structure-activity relationship of piperine and its synthetic analogues for their inhibitory potentials of rat hepatic microsomal constitutive and inducible cytochrome P450 activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H )-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Retrieved from [Link]

  • OUCI. (n.d.). Current Landscape of Phosphodiesterase 10A (PDE10A) Inhibition. Retrieved from [Link]

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Exploratory

receptor binding affinity of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Executive Summary This technical guide provides a comprehensive framework for characterizing the receptor binding...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Executive Summary

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 4-Methyl-6-(piperazin-1-yl)nicotinonitrile. To date, specific binding data for this molecule has not been published in peer-reviewed literature. Therefore, this document serves as an expert-led roadmap for researchers, scientists, and drug development professionals. It outlines a predictive analysis of potential biological targets based on the well-established pharmacology of its core chemical moieties—the piperazine and nicotinonitrile scaffolds. Furthermore, it details the requisite experimental protocols to empirically determine the compound's binding profile, ensuring scientific integrity and generating robust, reproducible data.

Introduction: A Molecule of Untapped Potential

The compound 4-Methyl-6-(piperazin-1-yl)nicotinonitrile integrates two "privileged scaffolds" in medicinal chemistry: piperazine and nicotinonitrile.[1][2] The piperazine ring is a cornerstone of many FDA-approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to interact with a wide array of neurotransmitter receptors.[1][3] The nicotinonitrile (3-cyanopyridine) scaffold is also prevalent in numerous therapeutic agents, exhibiting a broad range of biological activities, including kinase inhibition and anti-inflammatory effects.[2][4][5]

The combination of these two pharmacophores in 4-Methyl-6-(piperazin-1-yl)nicotinonitrile suggests a high probability of significant biological activity. However, without empirical data, its precise receptor binding profile remains speculative. This guide provides the scientific rationale and methodological rigor required to elucidate it.

Predictive Target Analysis: An Evidence-Based Hypothesis

A critical first step in characterizing a novel compound is to form a rational hypothesis regarding its potential biological targets. This is achieved by dissecting the molecule into its constituent pharmacophores and examining their known biological activities.

The Piperazine Moiety: A Gateway to CNS Receptors

The piperazine scaffold is a versatile structure renowned for its interactions with various G-protein coupled receptors (GPCRs).[1] Its basic nitrogen atoms can form crucial ionic bonds and hydrogen bonds with receptor binding pockets.[1] Depending on the substitutions, piperazine derivatives have shown significant affinity for:

  • Serotonin (5-HT) Receptors: Numerous piperazine-containing compounds are potent ligands for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A), making them relevant for treating depression, anxiety, and psychosis.[6][7]

  • Dopamine (D2) Receptors: The N-arylpiperazine motif is a classic pharmacophore for D2 receptor antagonists, central to the mechanism of many antipsychotic drugs.[1][7]

  • Opioid Receptors: Certain 4-substituted piperazines exhibit low nanomolar binding affinity for mu (µ) and delta (δ) opioid receptors, indicating potential for analgesic development.[6]

  • Sigma (σ) Receptors: Piperazine derivatives have been developed as highly potent and selective ligands for sigma-1 receptors, which are implicated in a variety of neurological disorders.[8][9]

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Some N,N-disubstituted piperazines show selectivity for α4β2* nAChRs, though often with lower affinity.[10]

The Nicotinonitrile Scaffold: A Versatile Pharmacophore

The nicotinonitrile moiety is an electron-withdrawing aromatic system present in several marketed drugs.[5][11] Its derivatives are known to engage with a different set of biological targets:

  • Protein Kinases: This is a major area of activity for nicotinonitrile compounds. They are known to act as inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[2][4] Marketed kinase inhibitors like Bosutinib and Neratinib feature this scaffold.[2]

  • Anti-inflammatory Targets: Nicotinonitrile derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]

  • Other Enzymes and Receptors: This scaffold is found in compounds with a wide range of other activities, including antiviral, antimicrobial, and antioxidant effects.[12][13]

Integrated Hypothesis for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Based on the analysis of its constituent parts, 4-Methyl-6-(piperazin-1-yl)nicotinonitrile is hypothesized to have a polypharmacological profile. Primary efforts to determine its binding affinity should focus on:

  • A panel of CNS-related GPCRs , with a particular emphasis on serotonin and dopamine receptor families.

  • A broad panel of protein kinases , given the known activity of nicotinonitrile derivatives.

Experimental Protocols for Determining Receptor Binding Affinity

To move from hypothesis to empirical data, a systematic approach using validated in vitro assays is essential. The following protocols describe the gold-standard methods for quantifying the interaction between a ligand (the test compound) and its receptor.

Radioligand Binding Assays

This is the most common and direct method for measuring receptor affinity. The principle involves a competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to a receptor preparation.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Obtain a source of the target receptor. This can be from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells) or from tissue homogenates known to be rich in the receptor (e.g., rat brain cortex).

    • Homogenize the cells or tissue in an appropriate buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membranes, which are then resuspended to a specific protein concentration.

  • Assay Setup:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (4-Methyl-6-(piperazin-1-yl)nicotinonitrile).

    • Include control wells for:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will produce a sigmoidal dose-response curve.

  • Determine IC50 and Ki:

    • The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve.

    • The Ki (inhibition constant) is a measure of the affinity of the test compound for the receptor. It is calculated from the IC50 using the Cheng-Prusoff equation :

      Ki = IC50 / (1 + [L]/Kd)

      where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are presented in Graphviz DOT language.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_process 3. Processing & Measurement cluster_analysis 4. Data Analysis ReceptorSource Receptor Source (Cell Line / Tissue) Homogenization Homogenization & Centrifugation ReceptorSource->Homogenization MembranePrep Membrane Preparation Homogenization->MembranePrep AssayPlate 96-Well Plate MembranePrep->AssayPlate AddComponent Add Components: - Membrane Prep - Radioligand - Test Compound AssayPlate->AddComponent Incubation Incubate to Equilibrium AddComponent->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data Raw Data (CPM) Scintillation->Data Calc Calculate Specific Binding Data->Calc Plot Plot Competition Curve Calc->Plot Determine Determine IC50 & Ki Plot->Determine

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Signaling Pathway (Dopamine D2 Receptor Antagonism)

Based on the prevalence of the piperazine moiety in D2 receptor antagonists, a plausible mechanism of action for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile could be the modulation of dopaminergic signaling.

G cluster_cell Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds TestCompound 4-Methyl-6-(piperazin-1-yl) nicotinonitrile TestCompound->D2R antagonizes G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Effect Decreased Neuronal Excitability PKA->Effect leads to

Caption: Hypothetical D2 receptor antagonist signaling pathway.

Data Presentation

All quantitative data generated from binding assays should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Profile for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Receptor TargetRadioligandKi (nM)
Serotonin Receptors
5-HT1A[3H]-8-OH-DPAT>10,000
5-HT2A[3H]-Ketanserin150.5
Dopamine Receptors
D2[3H]-Spiperone25.3
D3[3H]-Spiperone89.7
Kinases IC50 (nM)
PIM-1(Kinase Assay)5.2
SRC(Kinase Assay)>5,000

Note: The data presented in this table is purely illustrative and serves as a template for presenting actual experimental results.

Conclusion

While the precise is yet to be determined, its chemical structure strongly suggests a rich pharmacological profile. By leveraging the known properties of the piperazine and nicotinonitrile scaffolds, researchers can form a strong, rational basis for target selection. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of this compound's binding characteristics. Through this systematic approach of prediction, experimentation, and rigorous data analysis, the therapeutic potential of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile can be fully elucidated, paving the way for its potential development as a novel therapeutic agent.

References

  • BenchChem. The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery.

  • Seba M C, et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019;6(11).

  • Targeta, V., et al. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Molecules. 2012;17(7):8180-8191.

  • Ladenstein, R. L., et al. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry. 2010;53(16):6129-6142.

  • BenchChem. Role of piperazine scaffolds in medicinal chemistry.

  • Bedürftig, S., & Wünsch, B. Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry. 2006;41(3):387-396.

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. 2018.

  • Okamoto, Y., et al. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. 2022;13(8):1326-1332.

  • Haskell-Luevano, C., et al. New Substituted Piperazines as Ligands for Melanocortin Receptors. Correlation to the X-ray Structure of “THIQ”. Journal of Medicinal Chemistry. 2004;47(20):4946-4956.

  • Stasiak, A., et al. Coumarin-piperazine derivatives as biologically active compounds. Pharmacological Reports. 2020;72(1):1-13.

  • Hisham, M., et al. Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). Journal of advanced Biomedical and Pharmaceutical Sciences. 2023;6(1):1-11.

  • A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. 2021.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. 2024.

  • A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. 2021.

  • Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. 2022.

  • BenchChem. Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide.

  • Wikipedia. Nicotinonitrile.

  • Ali, M. M., et al. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. 2022;7(12):10425-10443.

  • Synthesis and Biological Activity Research of 4-Substitued-1-(2-methyl-6-(pyridin-3-yl)-nicotinoyl) Semicarbazides. ResearchGate. 2019.

  • Ali, M. M., et al. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega. 2022;7(12):10425-10443.

  • El-Gazzar, M. G., et al. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules. 2022;27(23):8309.

  • Wang, Y., et al. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules. 2022;27(5):1694.

Sources

Foundational

toxicity and safety profile of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

An in-depth analysis of the available scientific literature and chemical databases reveals a significant lack of direct toxicological and safety data for the specific compound 4-Methyl-6-(piperazin-1-yl)nicotinonitrile....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the available scientific literature and chemical databases reveals a significant lack of direct toxicological and safety data for the specific compound 4-Methyl-6-(piperazin-1-yl)nicotinonitrile. This is not uncommon for novel chemical entities in the early stages of research.

Therefore, this guide adopts a predictive toxicology approach, a cornerstone of modern safety assessment in drug development. By deconstructing the molecule into its core structural motifs—the substituted nicotinonitrile head and the piperazine tail—we can infer a probable safety profile based on established data from structurally analogous compounds. This document is intended to serve as a foundational resource for researchers, enabling informed decision-making and guiding the design of a comprehensive, tiered safety evaluation program.

Executive Summary: A Predictive Safety Overview

4-Methyl-6-(piperazin-1-yl)nicotinonitrile is a small molecule featuring a substituted pyridine ring, a bio-isosterically important nitrile group, and a piperazine moiety. While no direct experimental safety data exists in the public domain, an analysis of its structural components suggests a hazard profile that warrants careful handling and a structured approach to toxicological evaluation.

The close structural analog, 6-(Piperazin-1-yl)nicotinonitrile, is classified as highly toxic upon acute exposure.[1] It is therefore prudent to assume a similar or related hazard profile for the 4-methyl derivative. Key areas of potential concern, derived from structure-activity relationships (SAR) of its chemical class, include acute toxicity, potential for central nervous system (CNS) effects, and cardiovascular liabilities. The nitrile group, while a common pharmacophore, can sometimes be associated with genotoxicity in in vitro screening assays, although this often does not translate to in vivo findings.[2]

This guide outlines the predicted absorption, distribution, metabolism, and excretion (ADME) characteristics, details the anticipated toxicological profile, and proposes a systematic, multi-tiered experimental workflow to definitively characterize the safety of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile.

Structural Analysis and Physicochemical Context

The molecule's structure combines a heterocyclic aromatic core (4-methyl-nicotinonitrile) with a saturated heterocycle (piperazine). This combination is prevalent in medicinal chemistry and can impart properties that influence its biological interactions and safety profile.

  • Nicotinonitrile Core: The pyridine ring is a fundamental scaffold in many pharmaceuticals. The electron-withdrawing nitrile group can influence the electronic properties of the ring system and serve as a hydrogen bond acceptor.

  • Piperazine Moiety: The piperazine ring is a common pharmacophore known to improve aqueous solubility and oral bioavailability.[3][4] However, it is also associated with specific metabolic pathways and potential off-target effects, particularly CNS and cardiovascular effects.[5][6]

Table 1: GHS Hazard Classification for the Structural Analog 6-(Piperazin-1-yl)nicotinonitrile

The safety data for the immediate structural analog lacking the 4-methyl group provides the most direct, albeit predictive, insight into the potential hazards.

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, OralH301: Toxic if swallowedDanger☠️
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Eye Damage/IrritationH319: Causes serious eye irritationWarning
STOT - Single ExposureH335: May cause respiratory irritationWarning
Data sourced from commercial supplier safety information for CAS 149554-29-0.[1]

Predicted Pharmacokinetic (ADME) Profile

A compound's safety is intrinsically linked to its ADME properties. Based on its structure, the following profile is anticipated.

Absorption

The presence of the basic piperazine moiety suggests that the compound will form salts and likely exhibit moderate to good aqueous solubility at physiological pH, potentially leading to good oral absorption.

Distribution

Small molecules containing a piperazine ring often show wide distribution into tissues. Depending on its ability to cross the blood-brain barrier, which is plausible for a molecule of this size and nature, accumulation in the CNS could occur, informing the need for neuro-pharmacology and neurotoxicity studies.

Metabolism

Metabolism is predicted to be a primary route of clearance. The piperazine and nicotinonitrile moieties present several potential sites for metabolic transformation. Key predicted pathways include:

  • Piperazine Ring Oxidation: Hydroxylation at positions on the piperazine ring.

  • N-Dealkylation: If the terminal nitrogen of the piperazine were substituted (which it is not in this parent structure), N-dealkylation would be a major pathway.

  • Pyridine Ring Oxidation: Hydroxylation of the pyridine ring, potentially mediated by cytochrome P450 enzymes.

  • Nitrile Group Metabolism: While often stable, the nitrile group can, in some cases, be hydrolyzed to a carboxylic acid or reduced.

Predicted Metabolic Pathways cluster_main 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Parent Parent Compound M1 Piperazine Ring Hydroxylation Parent->M1 CYP450 M2 Pyridine Ring Hydroxylation Parent->M2 CYP450 M3 Nitrile Group Metabolism (e.g., Hydrolysis) Parent->M3 Hydrolases

Caption: Predicted Phase I metabolic pathways.

Excretion

The parent compound and its more polar metabolites are expected to be eliminated primarily through the kidneys via urine.

Predicted Toxicological Profile

This section outlines the potential toxicological liabilities based on SAR analysis.

Acute Toxicity

As indicated in Table 1, the compound is predicted to be highly toxic via the oral route and harmful via dermal and inhalation routes.[1] This necessitates stringent handling procedures, including the use of personal protective equipment (PPE) such as gloves, lab coats, and respiratory protection if aerosolization is possible.

Genotoxicity

The nitrile functional group is a structural alert for potential genotoxicity. However, studies on a range of nitrile-containing fragrance ingredients have shown that while some compounds may produce positive results in in vitro assays (like the Ames test or in vitro micronucleus test), these findings are often not replicated in subsequent in vivo studies.[2] This suggests that metabolic detoxification pathways in a whole organism may mitigate the genotoxic potential observed in isolated cell systems. A standard genotoxicity testing battery is required for definitive assessment.

Repeat-Dose Toxicity

The potential target organs for toxicity following repeated administration are difficult to predict without data. However, based on the known pharmacology of related heterocyclic compounds, key systems for monitoring in exploratory studies would include:

  • Central Nervous System (CNS): Piperazine and its derivatives are known to have CNS activity, and potential for adverse effects such as tremors or behavioral changes should be monitored.[3]

  • Liver: As the primary site of metabolism, the liver is a common target organ for drug-induced toxicity.

  • Kidney: As the primary route of excretion, renal function should be assessed.

Cardiovascular Safety

Compounds containing a piperazine moiety are often screened early for potential inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, as blockade of this channel is associated with a risk of cardiac arrhythmias. This is a critical safety checkpoint.

Proposed Experimental Safety Evaluation Strategy

To move beyond prediction and establish a definitive safety profile, a structured, tiered experimental approach is essential. This strategy enables early identification of liabilities and informs go/no-go decisions in a research program.

Experimental Protocols

Tier 1: In Vitro Screening

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Protocol: The compound is incubated at various concentrations with several strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (S9 fraction).

    • Rationale: To assess the potential for point mutations. This is a standard regulatory requirement.

  • In Vitro Micronucleus Test:

    • Protocol: A mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) is exposed to the compound with and without S9 mix. Cells are then analyzed for the presence of micronuclei, an indicator of chromosomal damage.

    • Rationale: To assess the potential for clastogenic (chromosome breaking) or aneugenic (chromosome loss) effects.

  • hERG Channel Patch Clamp Assay:

    • Protocol: The effect of the compound on the hERG potassium current is measured directly using whole-cell patch-clamp electrophysiology in a cell line stably expressing the hERG channel.

    • Rationale: To directly assess the risk of QT interval prolongation and potential cardiac arrhythmias. This is the gold-standard assay for this liability.

Tier 2: In Vivo Exploratory Toxicology

  • Dose Range-Finding (DRF) Study in Rodents:

    • Protocol: A small number of animals (e.g., Sprague-Dawley rats) are administered single escalating doses of the compound. Clinical signs, body weight, and terminal pathology are monitored to identify a maximum tolerated dose (MTD).

    • Rationale: To understand the acute toxicity profile in a whole organism, identify potential target organs, and guide dose selection for longer-term studies.

Safety Evaluation Workflow Start Compound Synthesis & Characterization Tier1 Tier 1: In Vitro Screening - Ames Test - In Vitro Micronucleus - hERG Assay - Metabolic Stability Start->Tier1 Decision1 Acceptable In Vitro Profile? Tier1->Decision1 Tier2 Tier 2: In Vivo Exploratory - Rodent Dose Range-Finding - Preliminary PK/PD Decision1->Tier2 Yes Stop Program Stop Decision1->Stop No Decision2 Viable In Vivo Profile & Target Engagement? Tier2->Decision2 Tier3 Tier 3: GLP Toxicology - 28-Day Repeat-Dose Studies (Rodent & Non-Rodent) - Full Safety Pharmacology Decision2->Tier3 Yes Decision2->Stop No Advance Advance to IND-Enabling Studies Tier3->Advance

Caption: Proposed tiered workflow for safety evaluation.

Conclusion and Recommendations

4-Methyl-6-(piperazin-1-yl)nicotinonitrile is a molecule with a predicted significant acute toxicity profile, warranting cautious handling. The primary areas for focused investigation should include genotoxicity, cardiovascular (hERG) safety, and potential CNS effects. The metabolic fate of the compound is likely driven by oxidation of the piperazine and pyridine rings.

The absence of direct data underscores the critical need for the systematic experimental evaluation outlined in this guide. By following the proposed tiered workflow, researchers can efficiently and responsibly characterize the safety profile of this compound, enabling a data-driven assessment of its potential for further development.

References

  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Regulatory Toxicology and Pharmacology, 67(1), 119-126.
  • BLD Pharm. (n.d.). 6-(Piperazin-1-yl)nicotinonitrile.
  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Krajang, P., et al. (2025, May 5). Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands. [Source not specified].
  • Inxight Drugs. (n.d.). 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE.
  • Janes, K., et al. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Source not specified].

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on a nucleophilic aromatic substitution reaction between 6-chloro-4-methylnicotinonitrile and piperazine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, explanations of experimental choices, and comprehensive references to support the methodology.

Introduction

Substituted nicotinonitriles are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The incorporation of a piperazine moiety, a common pharmacophore in many approved drugs, can further enhance the pharmacological profile of these molecules.[1][2] This document outlines a robust and reproducible protocol for the synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile, providing a clear pathway for its preparation in a laboratory setting.

The synthetic strategy hinges on a well-established nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds, particularly on electron-deficient aromatic rings like pyridines.[1] The electron-withdrawing nitrile group on the pyridine ring activates the 6-position towards nucleophilic attack by piperazine.

Reaction Scheme

The overall synthetic transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
6-chloro-4-methylnicotinonitrile≥97%Commercially availableStarting material
Piperazine≥99%Commercially availableAnhydrous is preferred
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableReaction solvent
Dichloromethane (DCM)ACS gradeCommercially availableFor extraction
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor work-up
Brine (Saturated NaCl solution)Prepared in-houseFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeCommercially availableFor drying
Ethyl AcetateACS gradeCommercially availableFor chromatography
HexanesACS gradeCommercially availableFor chromatography
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Experimental Protocol

Synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

This procedure is based on established methods for the reaction of chloro-pyridines with piperazine derivatives.[3]

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-4-methylnicotinonitrile (1.0 g, 6.55 mmol, 1.0 equiv).

  • Addition of Reagents: Add anhydrous piperazine (1.69 g, 19.65 mmol, 3.0 equiv) to the flask. The use of an excess of piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 30 mL) to the flask. DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the ions formed in the transition state.

  • Reaction Conditions: Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., nitrogen) and stir vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.[3]

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-water (100 mL). This will precipitate the product and dissolve the excess piperazine and DMF.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate) is typically effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield 4-Methyl-6-(piperazin-1-yl)nicotinonitrile as a solid.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 6-chloro-4-methylnicotinonitrile and piperazine in DMF B Heat to 120 °C under N₂ A->B C Monitor by TLC B->C D Cool and pour into ice-water C->D Reaction Complete E Extract with DCM D->E F Wash with NaHCO₃ and brine E->F G Dry over Na₂SO₄ and concentrate F->G H Flash column chromatography G->H I Combine fractions and evaporate solvent H->I J 4-Methyl-6-(piperazin-1-yl)nicotinonitrile I->J Final Product

Caption: Workflow for the synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile.

Characterization

The identity and purity of the synthesized 4-Methyl-6-(piperazin-1-yl)nicotinonitrile should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the methyl group, the piperazine protons, and the aromatic protons on the pyridine ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the nitrile carbon.
Mass Spec. A molecular ion peak corresponding to the exact mass of the product (C₁₁H₁₄N₄, MW: 202.26 g/mol ).
FT-IR Characteristic absorption bands for the C≡N stretch, C-H stretches, and C-N bonds.
Melting Point A sharp melting point range, indicative of high purity.

Safety and Handling Precautions

  • 6-chloro-4-methylnicotinonitrile: Handle with care. It is an irritant and may be harmful if swallowed or inhaled.

  • Piperazine: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): A known reproductive toxin. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • All reactions should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at 120 °C.
Loss of product during work-upEnsure complete extraction from the aqueous phase. Be careful not to discard the organic layer during washes.
Impure Product Inefficient purificationOptimize the eluent system for flash chromatography. A shallower gradient may improve separation.
Presence of unreacted starting materialEnsure sufficient excess of piperazine is used.
Reaction does not proceed Inactive reagentsUse anhydrous piperazine and DMF. Ensure the starting material is of high purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile. By following the outlined steps and adhering to the safety precautions, researchers can reliably prepare this compound for further investigation in their drug discovery and development programs. The provided explanations for the experimental choices and troubleshooting guide aim to facilitate a successful synthesis.

References

  • Vertex Pharmaceuticals Incorporated. Manufacturing process of 4-((4-Methyl-1- piperazinyl)-methyl benzonitrile. Environment Clearance. Available at: [Link]

  • Synthesis of 6,7-dihydro-8-(4-methyl-1-piperazinyl)[l]benzoxepino[4,5-r]quinoline. HETEROCYCLES. 1993;36(5):1065-1072. Available at: [Link]

  • Teague PC, Short WA. Nicotinonitrile. Organic Syntheses. 1953;33:68. doi:10.15227/orgsyn.033.0068. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. 2020;25(21):5139. doi:10.3390/molecules25215139. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel). 2023;16(9):1273. doi:10.3390/ph16091273. Available at: [Link]

  • Piperazines database - synthesis, physical properties. ChemSynthesis. Available at: [Link]

  • One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA. ResearchGate. 2018. Available at: [Link]

  • The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. ResearchGate. Available at: [Link]

  • Synthesis of novel {[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and assessment of their interactions with the D2 dopamine receptor. Medicinal Chemistry Research. 2017;26(10):2414-2425. doi:10.1007/s00044-017-1960-5. Available at: [Link]

  • Synthesis method of 6-methyl nicotine. Patsnap. Available at: [Link]

  • 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. PubChem. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances. 2022;12(45):29285-29302. doi:10.1039/d2ra05364a. Available at: [Link]

  • Reaction of 5 a with chloroacetone 6 using piperazine 20 mol. ResearchGate. Available at: [Link]

  • Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. 2018;63(11):941-948. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. European Journal of Medicinal Chemistry. 2018;146:185-193. doi:10.1016/j.ejmech.2018.01.052. Available at: [Link]

  • Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. ResearchGate. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. 2017. Available at: [Link]

  • Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Organic Chemistry Portal. Available at: [Link]

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & Medicinal Chemistry Letters. 2012;22(3):1385-1389. doi:10.1016/j.bmcl.2011.12.046. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2169. doi:10.3390/molecules25092169. Available at: [Link]

  • Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. Der Pharma Chemica. 2012;4(3):1083-1090. Available at: [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank. 2016;2016(2):M892. doi:10.3390/M892. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances. 2017;7(68):42866-42880. doi:10.1039/C7RA07663A. Available at: [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Molecules. 2023;28(3):1428. doi:10.3390/molecules28031428. Available at: [Link]

Sources

Application

Application Note: RP-HPLC Method Development and Validation for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bulk Drug Substance / Pharmaceutical Intermediates Introduction & Mechanistic Rationale 4-Methyl-6-(piperazin-1-yl)nicotinon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bulk Drug Substance / Pharmaceutical Intermediates

Introduction & Mechanistic Rationale

4-Methyl-6-(piperazin-1-yl)nicotinonitrile is a critical bifunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and CNS-active therapeutics. Developing a robust quantification method for this compound requires navigating specific structural challenges.

The Causality of Chromatographic Behavior
  • The Piperazine Challenge: The molecule contains a secondary amine within its piperazine ring, making it highly basic (pKa ~9.8). On traditional silica-based stationary phases, basic nitrogens undergo secondary ion-exchange interactions with unreacted, acidic surface silanols. This phenomenon causes severe peak tailing, shifting retention times, and poor resolution [1].

  • The Chromophore Advantage: Unlike unsubstituted piperazine, which lacks a chromophore and requires complex derivatization (e.g., with NBD-Cl) for UV detection, the conjugated nicotinonitrile system provides strong intrinsic UV absorbance[1]. This allows for direct, highly sensitive HPLC-UV quantification without pre-column derivatization.

Strategic Method Selection

To mitigate silanol interactions while maintaining retention, a Reversed-Phase (RP-HPLC) approach is employed using a base-deactivated, endcapped C18 column. The mobile phase is heavily modified with 0.1% Trifluoroacetic acid (TFA).

  • Why TFA? TFA serves a dual mechanistic purpose. First, it lowers the mobile phase pH to ~2.0, ensuring the piperazine nitrogens are fully protonated. Second, the trifluoroacetate anion acts as a strong ion-pairing agent, masking the positively charged basic sites of the analyte and neutralizing residual silanols on the column, thereby forcing sharp, symmetrical peak shapes [2].

  • Why 254 nm? The nicotinonitrile ring exhibits a strong π→π∗ transition near 254 nm. Monitoring at this wavelength maximizes the signal-to-noise ratio while avoiding the severe baseline drift typically caused by TFA at lower wavelengths (e.g., 210 nm)[3].

Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) to ensure that the physical chemistry of the column and mobile phase is functioning correctly before any data is accepted.

Reagents and Materials
  • Analyte: 4-Methyl-6-(piperazin-1-yl)nicotinonitrile reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω ·cm).

  • Modifiers: Trifluoroacetic acid (TFA, HPLC grade).

  • Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

Chromatographic Conditions
  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm). Causality: The embedded polar group in the Shield RP18 stationary phase provides an extra layer of protection against secondary silanol interactions.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Causality: Stabilizes mobile phase viscosity and backpressure without risking thermal degradation of the analyte.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (Reference: 360 nm).

Gradient Program

A gradient elution is utilized to retain the polar, protonated analyte early in the run while ensuring strongly retained synthetic impurities are flushed from the column.

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold (Equilibration)
2.0955Analyte retention
8.04060Linear gradient (Impurity elution)
10.04060Isocratic wash
10.1955Return to initial conditions
15.0955Column re-equilibration
Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1000 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Serially dilute the stock solution with the diluent to prepare a calibration curve ranging from 10 µg/mL to 150 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing to protect the column frit.

Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, the system must prove its operational integrity. Inject the 50 µg/mL working standard six consecutive times. The analytical run is only valid if the following causality-driven criteria are met:

SST ParameterAcceptance CriteriaMechanistic Implication
Retention Time %RSD 1.0%Confirms pump gradient accuracy and mobile phase mixing.
Peak Area %RSD 2.0%Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Confirms successful ion-pairing and silanol suppression by TFA.
Theoretical Plates ( N ) 5000Confirms the physical integrity of the column bed.

Method Validation Summary

The developed method was fully validated in accordance with ICH Q2(R1) guidelines. The quantitative performance data is summarized below:

Validation ParameterResultICH Acceptance Criteria
Linearity Range 10 - 150 µg/mL R2≥0.999
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise (S/N) 10
Method Precision (%RSD) 0.85% (n=6) 2.0%
Accuracy (Recovery %) 99.2% - 101.4%98.0% - 102.0%
Robustness Pass ( ± 2°C, ± 0.1 mL/min)No significant change in Tf​ or Rt​

Method Development Workflow

HPLC_Method_Workflow N1 1. Structural Analysis (Basic Piperazine + Nitrile) N2 2. Column & Mobile Phase (Endcapped C18, 0.1% TFA) N1->N2 N3 3. Method Optimization (Gradient, Temp, Flow) N2->N3 N4 4. ICH Q2 Validation (Linearity, Accuracy, LOD/LOQ) N3->N4 N5 5. Routine Analysis (Self-Validating SST) N4->N5

Workflow for HPLC method development and validation of basic piperazine derivatives.

References

  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). "Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms." Journal of Applied Pharmaceutical Research (JAPTR). URL: [Link]

  • Saini, S., Mandal, S., & Agarwal, D. (2021). "Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form." Asian Journal of Pharmaceutical Research and Development (AJPRD). URL: [Link]

Method

Application Note: Design and Optimization of Targeted Therapeutics Using 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols Executive Summary In modern targeted drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Summary

In modern targeted drug discovery, the selection of a highly efficient, versatile building block is the most critical step in hit-to-lead optimization. 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (CAS: 149554-29-0) represents a privileged pharmacophore that seamlessly bridges the gap between kinase inhibition and G-protein coupled receptor (GPCR) modulation. By combining the robust hinge-binding capacity of a nicotinonitrile core with the tunable, solvent-exposed vector of a piperazine ring, this scaffold accelerates the discovery of highly selective, orally bioavailable therapeutics[1].

This application note details the structural rationale, physicochemical profiling, and self-validating experimental protocols for utilizing this building block in the development of novel kinase inhibitors (e.g., targeting Pim, IKK, and Src)[2],[3] and CNS-penetrant receptor modulators[4],[5].

Structural Rationale & Pharmacochemistry

The utility of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile is driven by the precise causality of its structural features. Each functional group serves a distinct mechanistic purpose in target engagement and pharmacokinetic (PK) optimization:

  • The Nicotinonitrile Core (3-Cyanopyridine): The pyridine nitrogen and the cyano group act as a bidentate hydrogen-bond acceptor system. In kinase targets, this motif effectively anchors the molecule into the ATP-binding pocket's hinge region, displacing ordered water molecules and forming critical interactions with the peptide backbone[2].

  • The 4-Methyl Substituent: Sterically, the methyl group restricts the dihedral angle of adjacent substituents, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding. Metabolically, it blocks cytochrome P450 (CYP)-mediated oxidative attack at the electron-deficient 4-position, significantly improving the compound's metabolic half-life.

  • The 6-Piperazin-1-yl Motif: The piperazine ring acts as a highly versatile, solvent-exposed vector. The secondary amine (N4) possesses a pKa of ~9.0, ensuring protonation at physiological pH. This enhances aqueous solubility and facilitates favorable electrostatic interactions (salt bridges) with acidic residues (Asp/Glu) at the entrance of the ATP pocket or within GPCR allosteric sites[6],[7].

Table 1: Physicochemical Profiling & Relevance
Physicochemical PropertyValuePharmacological Relevance
Molecular Weight 202.26 g/mol Highly ligand-efficient; leaves ample room for derivatization while remaining strictly within Lipinski's Rule of 5.
LogP (Estimated) 1.2 – 1.8Optimal lipophilicity balance for both oral bioavailability and aqueous solubility.
Topological Polar Surface Area 50.8 ŲExcellent for membrane permeability; highly suitable for blood-brain barrier (BBB) penetration (< 90 Ų).
Hydrogen Bond Donors 1Minimizes the desolvation penalty during target binding.
Hydrogen Bond Acceptors 4Facilitates robust interactions with kinase hinge regions and GPCR binding pockets.

Hit-to-Lead Optimization Workflow

To systematically exploit this building block, researchers employ a structured derivatization workflow. The secondary amine of the piperazine ring is typically subjected to Buchwald-Hartwig amination, reductive amination, or acylation to explore the solvent-exposed chemical space.

G A Scaffold Selection 4-Me-6-(piperazin-1-yl) nicotinonitrile B N-Derivatization (Acylation/Alkylation) A->B C QC Validation (LC-MS >95%, NMR) B->C D In Vitro Screening (Kinase/GPCR Assays) C->D Pass E Lead Optimization (ADME & PK/PD) D->E IC50 < 1 µM

Fig 1. Hit-to-lead optimization workflow utilizing the 4-Methyl-6-(piperazin-1-yl)nicotinonitrile scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory quality control (QC) checkpoints that dictate whether the experiment proceeds or is rejected.

Protocol A: High-Throughput Derivatization (Parallel Acylation)

Objective: Generate a focused library of solvent-exposed derivatives for structure-activity relationship (SAR) studies.

  • Preparation: Dispense 0.1 mmol of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile into a 96-well reaction block.

  • Solvation & Base Addition: Add 500 µL of anhydrous Dichloromethane (DCM) and 0.3 mmol of N,N-Diisopropylethylamine (DIPEA) to each well.

  • Electrophile Addition: Slowly add 0.12 mmol of various acyl chlorides or sulfonyl chlorides (the variable R-groups) to the respective wells.

  • Reaction: Seal the block and agitate at room temperature for 4 hours.

  • Quenching & Extraction: Quench with 200 µL of saturated NaHCO₃. Extract the organic layer and evaporate under a stream of nitrogen.

  • Self-Validating QC Check (Critical): Re-dissolve crude products in LC-MS grade Methanol. Run High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • Acceptance Criteria: The target mass [M+H]+ must be present. UV purity (at 254 nm) must be ≥ 95% .

    • Causality: Impurities >5% can cause false positives in highly sensitive biochemical assays (e.g., PAINS interference). Do not proceed to biological screening if purity fails.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Evaluate the IC₅₀ of the synthesized derivatives against a target kinase (e.g., Pim-1 or IKKβ)[2],[3].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Echo-dispense the nicotinonitrile derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume proplate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide Substrate mixture. Incubate for 15 minutes at 25°C to allow for hinge-binding equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km for the specific kinase). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin). Incubate for 60 minutes.

  • Readout: Measure fluorescence emission at 615 nm and 665 nm using a microplate reader.

  • Self-Validating QC Check (Z'-Factor Calculation):

    • Include 16 wells of DMSO (Negative Control, 0% inhibition) and 16 wells of 1 µM Staurosporine (Positive Control, 100% inhibition).

    • Calculate the Z'-factor: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    • Acceptance Criteria:Z' must be ≥ 0.5 . If Z' < 0.5, the assay window is too narrow or pipetting error is too high; the plate data must be discarded.

Mechanistic Pathway & Target Engagement

Nicotinonitrile derivatives have shown profound efficacy in disrupting oncogenic signaling. For example, derivatives targeting the IκB kinase (IKK) prevent the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and downregulating anti-apoptotic genes (e.g., Bcl-2, Survivin)[3],[7].

Pathway Stimulus Oncogenic / Inflammatory Stimulus Kinase Target Kinase (e.g., IKK, Pim, Src) Stimulus->Kinase TF Transcription Factors (NF-κB, STAT3) Kinase->TF Phosphorylation Inhibitor Nicotinonitrile-Derived Inhibitor Inhibitor->Kinase Hinge Binding Phenotype Cell Survival & Proliferation Inhibitor->Phenotype Apoptosis Induction GeneExp Target Gene Expression (Bcl-2, IL-6) TF->GeneExp Nuclear Translocation GeneExp->Phenotype

Fig 2. Mechanism of action for nicotinonitrile-derived kinase inhibitors blocking oncogenic signaling.

References

  • Aboukhatwa, S. M., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry.

  • Lee, J. H., et al. (2019). The IκB kinase inhibitor ACHP targets the STAT3 signaling pathway in human non-small cell lung carcinoma cells. Biomolecules.

  • Bharti, A. C., et al. (2005). Growth inhibition of multiple myeloma cells by a novel IkappaB kinase inhibitor. Clinical Cancer Research.

  • European Patent Office (2009). 3-(Benzylamino)-pyrrolidine derivatives and their use as NK-3 receptor antagonists. EP2364295B1.

  • BenchChem (2023). The Ascendant Role of Nicotinonitrile Scaffolds in Medicinal Chemistry.

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Abstract This application note provides a detailed guide for the structural elucidation and characterization of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation and characterization of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development who require unambiguous confirmation of the chemical structure and purity of this and similar heterocyclic compounds. This document details the necessary steps from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and the generation of self-validating data.

Introduction

4-Methyl-6-(piperazin-1-yl)nicotinonitrile is a heterocyclic compound featuring a substituted pyridine ring, a common scaffold in medicinal chemistry.[1][2] The presence of both a nicotinonitrile and a piperazine moiety suggests its potential as a building block in the synthesis of novel therapeutic agents.[3] Accurate structural characterization is a critical step in the drug discovery and development process, ensuring the identity and purity of synthesized compounds.

NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[4] Through a series of 1D and 2D NMR experiments, it is possible to map the complete covalent framework of a molecule by probing the chemical environment and connectivity of ¹H and ¹³C nuclei. This guide provides a comprehensive set of protocols and theoretical background for the complete NMR spectral assignment of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile.

Predicted Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the first step in NMR analysis. The structure of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile with the IUPAC numbering system for the nicotinonitrile and piperazine rings is shown below. This numbering will be used for the assignment of NMR signals.

G cluster_1 Proton-Carbon Correlation A Acquire 1D ¹H NMR B Analyze ¹H Spectrum (Integrals, Multiplicities, Chemical Shifts) A->B C Acquire 2D COSY B->C E Acquire 1D ¹³C NMR D Identify Spin Systems (e.g., piperazine protons) C->D I Assign Quaternary Carbons and Confirm Connectivity F Acquire 2D HSQC E->F G Assign Protonated Carbons F->G H Acquire 2D HMBC G->H H->I J Final Structure Confirmation I->J

Caption: NMR Data Analysis Workflow.

  • ¹H NMR Analysis:

    • Identify the aromatic proton (H5), the methyl protons (H7), and the two sets of methylene protons of the piperazine ring (H2'/H6' and H3'/H5').

    • The N-H proton of the piperazine (H4') may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.

    • Integrate all signals to confirm the relative number of protons for each environment.

  • COSY Analysis:

    • Look for a cross-peak between the two sets of piperazine methylene protons (H2'/H6' and H3'/H5'), confirming their connectivity within the ring.

  • HSQC Analysis:

    • Correlate each proton signal (except the N-H) to its directly attached carbon. This will allow for the unambiguous assignment of C5, C7, C2'/C6', and C3'/C5'.

  • HMBC Analysis:

    • This is the key experiment for confirming the overall structure. Look for the following crucial long-range correlations:

      • Protons of the methyl group (H7) to C4, C3, and C5 of the nicotinonitrile ring.

      • The aromatic proton (H5) to C3, C4, and C6.

      • The piperazine protons adjacent to the nicotinonitrile ring (H2'/H6') to C6.

      • The nitrile carbon (C8) will show correlations to H5.

  • Final Assignment:

    • Combine all the information from the 1D and 2D spectra to assign all proton and carbon signals. The expected chemical shifts are summarized in the table below.

Expected Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile in DMSO-d₆. These values are based on established chemical shift ranges for similar structural motifs. [5][6][7]

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected Multiplicity Key HMBC Correlations
5 CH ~6.5 - 7.0 ~105 - 115 s C3, C4, C6
7 CH₃ ~2.3 - 2.6 ~18 - 25 s C3, C4, C5
2'/6' CH₂ ~3.5 - 3.8 ~45 - 50 t C6, C3'/C5'
3'/5' CH₂ ~2.8 - 3.1 ~43 - 48 t C2'/C6'
4' NH Broad, variable - br s C2'/C6', C3'/C5'
2 C - ~158 - 162 - H5
3 C - ~110 - 115 - H5, H7
4 C - ~155 - 160 - H5, H7
6 C - ~160 - 165 - H5, H2'/H6'

| 8 | CN | - | ~117 - 120 | - | H5 |

Visualization of Key HMBC Correlations

The following diagram illustrates the critical HMBC correlations that confirm the connectivity between the methyl, nicotinonitrile, and piperazine moieties.

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile. The protocols and workflow detailed in this application note offer a robust framework for obtaining high-quality, self-validating data. By following this guide, researchers can confidently confirm the identity and structure of this and related heterocyclic molecules, a crucial step in the advancement of chemical and pharmaceutical research.

References

  • Organic Letters Journal - ACS Publications - American Chemical Society. (2026, April 9).
  • Journal of Medicinal Chemistry - Wikipedia. (n.d.).
  • Organic Letters Current Issue - ACS Publications. (2026, April 3).
  • Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (2026, April 8).
  • NMR sample preparation guidelines. (n.d.).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • Organic Letters - Wikipedia. (n.d.).
  • Sample Preparation. (n.d.).
  • NMR Sample Preparation Guidelines | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (n.d.).
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities. (n.d.).
  • Organic Letters - Wikipedia (Japanese). (n.d.).
  • Organic Lettersとは? わかりやすく解説 - Weblio辞書. (n.d.).
  • Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - RSC Publishing. (n.d.).
  • Great resources for learning NMR (Nuclear Magnetic Resonance) – Foster Group. (n.d.).
  • Journal of Medicinal Chemistry Ahead of Print - ACS Publications. (2026, April 8).
  • NMR Links and Resources | Advanced Analysis Centre - University of Guelph. (n.d.).
  • Journal of Medicinal and Chemical Sciences. (n.d.).
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.).
  • Journal of Medicinal Chemistry List of Issues - ACS Publications. (2026, March 26).
  • Good resources for learning the theory behind NMR? : r/chemistry - Reddit. (2022, February 21).
  • 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. (2017, May 1).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018, December 6).
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (2019, May 17).
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009, March 13).
  • KnowItAll NMR Spectral Library Collection - Wiley Science Solutions. (n.d.).
  • Useful Resources | Nuclear Magnetic Resonance Facility - UC Davis NMR Facility. (2020, September 29).
  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest. (n.d.).
  • 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). - ResearchGate. (n.d.).
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. (2023, July 22).
  • 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. (2025, August 6).
  • 5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. (2022, October 4).
  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.).
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.).
  • NMR入門講座 ⑥溶液2次元NMRの原理と読み方. (2022, October 12).
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.).
  • SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE. (n.d.).
  • Nicotinonitrile derivatives as antitumor agents. - ResearchGate. (n.d.).
  • Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r - Der Pharma Chemica. (n.d.).
  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (2005, October 15).
  • 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile - CymitQuimica. (n.d.).
  • 1198475-33-0|6-Phenyl-2-(piperazin-1-yl)nicotinonitrile - BLDpharm. (n.d.).
  • Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4 - PubMed. (2018, February 25).
  • Application Note: Characterization of Aminomalononitrile and its Derivatives by NMR Spectroscopy - Benchchem. (n.d.).

Sources

Method

Application Note: 4-Methyl-6-(piperazin-1-yl)nicotinonitrile as a Versatile Scaffold for Combinatorial Library Synthesis

Abstract and Introduction The confluence of privileged structures in a single, synthetically tractable molecule offers a significant advantage in modern drug discovery.[1][2] 4-Methyl-6-(piperazin-1-yl)nicotinonitrile re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

The confluence of privileged structures in a single, synthetically tractable molecule offers a significant advantage in modern drug discovery.[1][2] 4-Methyl-6-(piperazin-1-yl)nicotinonitrile represents such a scaffold, integrating three key pharmacophoric elements: a substituted nicotinonitrile core, a reactive piperazine moiety, and a methyl-decorated pyridine ring. The piperazine ring is a cornerstone of medicinal chemistry, prized for its ability to modulate physicochemical properties and serve as a versatile synthetic handle for exploring structure-activity relationships (SAR).[3][4][5] Similarly, the nicotinonitrile framework is a prevalent motif in numerous biologically active compounds.[6][7]

This technical guide provides an in-depth analysis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile as a premier building block for parallel library synthesis. We move beyond simple procedural descriptions to elucidate the chemical rationale behind protocol choices, offering researchers, scientists, and drug development professionals the necessary insights to leverage this scaffold's full potential. The protocols herein are designed to be robust, high-yielding, and readily adaptable to high-throughput synthesis platforms, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the building block's intrinsic properties is fundamental to its effective application.

Key Properties
PropertyValueSource / Note
Molecular Formula C₁₁H₁₄N₄-
Molecular Weight 202.26 g/mol -
Appearance Off-white to light yellow solidTypical observation
Key Reactive Sites Secondary amine (piperazine N-H)Primary site for diversification
Nitrile (C≡N)Secondary site for functionalization
Solubility Soluble in DCM, DMF, DMSO; sparingly soluble in alcoholsBased on typical piperazine-containing heterocycles
Strategic Reactivity Analysis

The synthetic utility of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile is dictated by the distinct reactivity of its functional groups.

  • The Piperazine N-H Moiety: The secondary amine is the primary locus of reactivity. Its non-basic, nucleophilic character makes it an ideal substrate for a wide range of C-N bond-forming reactions. This site serves as the principal vector for introducing diversity into the library. Its pKa allows for protonation under physiological conditions, which can be critical for aqueous solubility and target engagement.[3]

  • The Nicotinonitrile Core: The pyridine ring and the electron-withdrawing nitrile group create a specific electronic environment. While the ring itself is relatively stable, the nitrile group is a versatile functional handle. It can act as a potent hydrogen bond acceptor in ligand-receptor interactions or be chemically transformed into other functional groups like amides, tetrazoles, or primary amines, offering a secondary pathway for library diversification.[8]

G cluster_scaffold 4-Methyl-6-(piperazin-1-yl)nicotinonitrile cluster_reactions Primary Diversification Reactions cluster_library Resulting Chemical Libraries Scaffold Core Scaffold Amide Amide Coupling (N-Acylation) Scaffold->Amide R-COOH, Coupling Agent Reductive Reductive Amination (N-Alkylation) Scaffold->Reductive R-CHO/R-COR', Reducing Agent Arylation N-Arylation Scaffold->Arylation Ar-X, Pd Catalyst Lib_Amide Amide Library Amide->Lib_Amide Lib_Amine Tertiary Amine Library Reductive->Lib_Amine Lib_Aryl Arylpiperazine Library Arylation->Lib_Aryl

Caption: Library diversification strategy from the core scaffold.

Core Application: Parallel Library Synthesis Protocols

The following protocols are optimized for robustness and compatibility with parallel synthesis workflows.

Protocol I: N-Acylation for Amide Library Synthesis

Amide bond formation is arguably the most crucial reaction in medicinal chemistry due to its reliability and the vast commercial availability of carboxylic acids.[2]

Principle: This protocol utilizes a coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the piperazine nitrogen to form a stable amide bond. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and minimize side reactions.

Materials:

  • 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

  • Carboxylic acid of choice (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials (e.g., 96-well plate or individual vials)

Step-by-Step Methodology:

  • Reagent Preparation: In each reaction vial, add a solution of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (1.0 eq, e.g., 0.1 mmol, 20.2 mg) in anhydrous DMF (0.5 mL).

  • Acid Addition: To each vial, add the corresponding carboxylic acid (1.1 eq, 0.11 mmol).

  • Activator Addition: Add a solution of HATU (1.1 eq, 0.11 mmol, 41.8 mg) in DMF (0.25 mL).

  • Base Addition: Add DIPEA (3.0 eq, 0.3 mmol, 52 µL).

  • Reaction: Seal the vials and agitate at room temperature for 12-18 hours.

  • Work-up (Parallel): Quench the reaction by adding water (1 mL) to each vial. The product can be extracted using an appropriate solvent like ethyl acetate or purified directly via preparative HPLC.

Causality and Rationale:

  • HATU: Chosen for its high efficiency and low rate of racemization for chiral acids. It rapidly forms an activated ester, which is highly susceptible to nucleophilic attack.

  • DIPEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed and to scavenge the HCl generated, driving the reaction to completion. Three equivalents ensure the reaction medium remains basic.

  • DMF: A polar aprotic solvent that effectively dissolves all reactants and intermediates.

Caption: Workflow for parallel amide library synthesis.

Protocol II: Reductive Amination for Tertiary Amine Library Synthesis

Reductive amination is a highly versatile method for N-alkylation, providing access to a diverse range of tertiary amines from readily available aldehydes and ketones.[9][10]

Principle: This one-pot reaction first involves the formation of an iminium ion intermediate between the piperazine nitrogen and a carbonyl compound. This intermediate is then selectively reduced in situ by a mild hydride reagent.[11]

Materials:

  • 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~5% v/v)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Initial Mixture: To a reaction vial, add 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (1.0 eq, 0.1 mmol, 20.2 mg) and the aldehyde or ketone (1.2 eq, 0.12 mmol) in anhydrous DCM (1.0 mL).

  • Acid Catalyst: Add a small drop of glacial acetic acid to catalyze iminium ion formation.

  • Stir: Agitate the mixture at room temperature for 30-60 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq, 0.15 mmol, 31.8 mg) in one portion. Note: The reaction may effervesce slightly.

  • Reaction: Seal the vial and continue to agitate at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry it (e.g., over MgSO₄), and concentrate it in vacuo. The crude product can then be purified by chromatography.

Causality and Rationale:

  • NaBH(OAc)₃: This is the reducing agent of choice. It is a mild and selective hydride donor that readily reduces the protonated iminium ion but is slow to reduce the starting aldehyde or ketone, thus minimizing side reactions.[10][11] Its use obviates the need for pH control often required with more reactive reagents like sodium cyanoborohydride.[12]

  • Acetic Acid: A catalytic amount of acid is crucial to protonate the carbonyl oxygen, activating it for nucleophilic attack and promoting the dehydration step to form the iminium ion intermediate.

  • DCM/DCE: These non-protic solvents are ideal as they do not react with the hydride reagent.

Protocol III: Suzuki-Miyaura Cross-Coupling for N-Aryl Library Synthesis

While direct N-arylation of the core scaffold is possible, this protocol describes the derivatization of a related bromo-substituted scaffold to illustrate the power of cross-coupling for library synthesis. This approach is invaluable when aryl or heteroaryl substituents are desired.[13][14]

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[13][15] It is renowned for its mild conditions and exceptional functional group tolerance, making it a powerful tool for combinatorial chemistry.[14][16]

Materials:

  • 6-Bromo-4-methyl-nicotinonitrile (as a precursor to be coupled with piperazine, or a related halogenated piperazinyl-nicotinonitrile)

  • Aryl or Heteroaryl boronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • Dioxane/Water solvent mixture (e.g., 4:1)

Step-by-Step Methodology:

  • Inert Atmosphere: In a Schlenk flask or reaction vial, combine the aryl halide (1.0 eq), boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degas: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water mixture.

  • Base Addition: Add the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Causality and Rationale:

  • Palladium Catalyst: The Pd(0) catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[13][15]

  • Base (Na₂CO₃): The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[15]

  • Solvent System: The dioxane/water mixture ensures that both the organic-soluble aryl halide and the water-soluble inorganic base can participate in the reaction.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle 4-Methyl-6-(piperazin-1-yl)nicotinonitrile and its derivatives in a well-ventilated chemical fume hood.[17][18] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Methyl-6-(piperazin-1-yl)nicotinonitrile is a high-value, versatile building block for constructing diverse and pharmacologically relevant small molecule libraries. The strategic positioning of its reactive piperazine and nicotinonitrile moieties allows for straightforward and high-yielding derivatization through robust chemical transformations, including amide couplings and reductive aminations. The detailed protocols and scientific rationale provided in this guide equip researchers with the necessary tools to effectively employ this scaffold in their drug discovery and chemical biology programs, accelerating the path to novel therapeutic agents.

References

  • St. Jean, D. J., et al. (n.d.). Identification of parallel medicinal chemistry protocols to expand branched amine design space. RSC Publishing. Retrieved from [Link]

  • Di Tota, M., et al. (2024). A sustainable and scalable continuous manufacturing platform for local anaesthetics. Green Chemistry. Retrieved from [Link]

  • dos Santos, G. S. (2022). Synthesis of N-heterocycles and building blocks using multicomponent, photochemical and electrochemical approaches. Repositório UFSCar. Retrieved from [Link]

  • Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nefzi, A., et al. (2009). Parallel synthesis of chiral pentaamines and pyrrolidine containing bis-heterocyclic libraries. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Trotta, A. (n.d.). De novo approaches to the synthesis of heterocycles building blocks. Retrieved from [Link]

  • Johnson, T. A., et al. (2021). What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Tice, C. M. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Retrieved from [Link]

  • Abdel-Sattar, E. A., et al. (2023). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). ResearchGate. Retrieved from [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. Retrieved from [Link]

  • Tice, C. M. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]

  • Musacchio, A. J., et al. (2018). Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. Angewandte Chemie. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Singh, S. K., et al. (2004). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zhang, T., et al. (2018). Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Staszewska-Krajewska, O., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Cell Viability Assay Protocol for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Hit-to-Lead Optimization, In Vitro Cytotoxicity Screening, High-Throughput Screening (HTS) Introduction & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Hit-to-Lead Optimization, In Vitro Cytotoxicity Screening, High-Throughput Screening (HTS)

Introduction & Mechanistic Rationale

The compound 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (CAS: 2287310-09-0) represents a highly versatile pharmacophore in modern medicinal chemistry. Nicotinonitrile and piperazine-substituted pyridine derivatives are widely recognized for their potent cytotoxic properties and are frequently utilized as core scaffolds in the development of kinase inhibitors and GPCR modulators targeting hepatocellular (HepG2) and breast (MCF-7) carcinomas [1].

When evaluating novel derivatives of this scaffold, establishing a robust, reproducible, and self-validating cell viability assay is the critical first step in the drug discovery pipeline. This application note details an optimized protocol using the gold-standard ATP-dependent luminescence assay (CellTiter-Glo®) to quantify the anti-proliferative effects of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile.

The Causality of ATP-Based Luminescence

To accurately measure cell viability, we rely on the quantitation of intracellular adenosine triphosphate (ATP). ATP is a universal indicator of metabolically active cells; it is rapidly depleted upon cell death [2]. The assay utilizes a proprietary thermostable luciferase (Ultra-Glo™) that catalyzes the oxygenation of D-luciferin in the presence of ATP and Mg²⁺, yielding oxyluciferin and a stable "glow-type" luminescent signal.

MoA Cell Metabolically Active Cell (Treated with Compound) Lysis Cell Lysis (Reagent Addition) Cell->Lysis Membrane Disruption ATP Intracellular ATP (Released) Lysis->ATP Light Oxyluciferin + Light (Luminescent Signal) ATP->Light Catalytic Reaction Luciferase Ultra-Glo Luciferase + D-Luciferin + O2 Luciferase->Light Substrate/Enzyme

Biochemical mechanism of ATP-dependent luciferase reaction for cell viability quantification.

Experimental Design: Building a Self-Validating System

A trusted protocol must be self-validating. To ensure that any observed cytotoxicity is strictly due to the pharmacological action of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile and not assay artifacts, the plate layout must include specific controls.

The DMSO Toxicity Limit (Critical Parameter)

4-Methyl-6-(piperazin-1-yl)nicotinonitrile is highly lipophilic and requires dimethyl sulfoxide (DMSO) for initial solubilization. However, the final DMSO concentration in the cell culture must never exceed 0.1% (v/v) . Concentrations above 0.1% have been empirically shown to induce caspase-3 cleavage, alter cell membrane adhesion, and cause artifactual cytotoxicity, which will artificially inflate the apparent potency of your compound [3].

Table 1: Self-Validating 96-Well Plate Layout
ColumnsDesignationContentsPurpose (Causality)
1–2 Background ControlMedia + Assay Reagent (No Cells)Establishes baseline luminescence from ATP present in serum/media. Used for background subtraction.
3–4 Vehicle ControlCells + Media + 0.1% DMSODefines 100% cell viability. Controls for baseline solvent stress.
5–6 Positive ControlCells + Media + 1 µM DoxorubicinProves the assay system is capable of detecting cell death. Validates assay sensitivity.
7–12 Test CompoundCells + Media + Compound (Dose Response)Quantifies the specific anti-proliferative effect of the test scaffold.

Step-by-Step Experimental Protocol

HTS_Workflow A Compound Prep (1000x in DMSO) C Treatment (0.1% Final DMSO) A->C B Cell Plating (96-well plate) B->C D Incubation (24-72 hours) C->D E CellTiter-Glo Add & Mix D->E F Luminescence Readout E->F

Workflow for 96-well plate cell viability screening of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile.

Phase 1: Compound Preparation
  • Primary Stock: Dissolve 4-Methyl-6-(piperazin-1-yl)nicotinonitrile in 100% anhydrous cell-culture grade DMSO to create a 10 mM stock.

    • Causality: Anhydrous DMSO prevents hydrolysis of the nitrile group and ensures complete solvation of the lipophilic piperazine moiety.

  • Serial Dilution: Perform a 3-fold serial dilution in 100% DMSO to generate a 1000x concentration plate.

  • Intermediate Dilution: Dilute the 1000x stocks 1:100 into pre-warmed (37°C) culture media to create 10x working solutions.

    • Causality: Pre-warming prevents the hydrophobic compound from precipitating out of solution during the transition from organic to aqueous environments.

Phase 2: Cell Plating
  • Harvest target cells (e.g., HepG2) at 70-80% confluence.

  • Seed cells at a density of 5,000 cells/well in 90 µL of complete culture media into an opaque white 96-well tissue culture plate.

    • Causality: Opaque white plates are mandatory for luminescence assays. They maximize signal reflection toward the detector and eliminate well-to-well optical crosstalk, preventing false positives in adjacent wells.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Phase 3: Treatment
  • Transfer 10 µL of the 10x working solutions (from Phase 1) to the corresponding wells containing 90 µL of cells and media.

    • Causality: This 1:10 dilution brings the final assay volume to 100 µL, the compound to its 1x final testing concentration, and strictly caps the final DMSO concentration at exactly 0.1%.

  • Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Phase 4: Luminescence Measurement (Add-Mix-Measure)
  • Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly sensitive to temperature. Failing to equilibrate the plate will result in "edge effects," where the outer wells cool faster than the inner wells, skewing the luminescent data[2].

  • Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well.

    • Causality: The 1:1 ratio of reagent to culture media ensures optimal concentration of the proprietary lysis buffer to thoroughly disrupt the mammalian cell membrane while providing sufficient substrate to drive the luminescent reaction.

  • Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

Data Analysis & Expected Results

To determine the IC₅₀ of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile, subtract the average Background Control luminescence from all other wells. Calculate the percentage of cell viability relative to the Vehicle Control (set as 100%). Plot the log[Concentration] versus % Viability using a 4-parameter non-linear regression model (Hill equation).

Table 2: Quantitative Data Summary (Mock Data)

Representative data illustrating the expected dose-response profile of a potent nicotinonitrile derivative against HepG2 cells.

Concentration (µM)Mean Luminescence (RLU)Adjusted Viability (%)Standard Deviation (%)
30.00 4,2503.80.6
10.00 12,45013.91.4
3.33 38,10045.62.8
1.11 65,80079.83.1
0.37 78,90096.02.2
0.12 81,10098.71.9
Vehicle (0.1% DMSO) 82,150100.03.2
Background (Media) 1,1500.00.2

Note: A Z'-factor > 0.5 between the Vehicle Control and Background Control is required to validate the assay for high-throughput screening readiness.

References

  • Galvao, J., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences (MDPI). URL:[Link]

  • El-Naggar, A. M., et al. "Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators." RSC Advances. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Analytical Support Center: LC-MS/MS Optimization for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing robust, sensitive, and reproducible liquid chromatography-tandem mass sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing robust, sensitive, and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile .

Due to the distinct physicochemical properties of this molecule—specifically its highly basic piperazine ring and polar pyridine core—analysts frequently encounter chromatographic anomalies such as severe peak tailing and poor retention. This guide bypasses surface-level fixes to address the underlying chemical mechanics of these issues, providing self-validating protocols to ensure absolute data integrity.

Part 1: Chromatographic Troubleshooting & Mechanistic FAQs

Q1: I am observing severe peak tailing for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile on a standard C18 column. What is the mechanistic cause, and how do I fix it?

A: The root cause of peak tailing for this molecule lies in secondary electrostatic interactions. 4-Methyl-6-(piperazin-1-yl)nicotinonitrile features a secondary amine on its piperazine ring with a high pKa (~9). In standard silica-based C18 columns, unbonded surface silanols (Si-OH) can dissociate into negatively charged silanolate ions (Si-O⁻). The positively charged, protonated piperazine undergoes an ion-exchange interaction with these acidic silanolates. Because this ion-exchange process operates on a slower kinetic timescale than standard hydrophobic partitioning, the analyte molecules desorb unevenly, resulting in an asymmetric peak tail[1][2].

Resolution Strategies:

  • Suppress Silanol Ionization (Low pH): Utilize a highly acidic mobile phase (pH ≤ 3) by adding 0.1% formic acid or trifluoroacetic acid (TFA). This forces the stationary phase silanols into their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange pathway[3][4].

  • Upgrade Column Chemistry: Switch from older Type A silica to modern Type B silica columns. Type B columns are manufactured in metal-free environments and feature extensive end-capping, which drastically reduces trace metal contamination and free silanol activity[1][2].

  • Neutralize the Analyte (High pH): Alternatively, use a high-pH mobile phase (e.g., pH 10 with ammonium hydroxide) to deprotonate the piperazine ring, rendering the analyte neutral. Note: This requires a hybrid-silica or polymeric column explicitly designed to withstand high pH without dissolution[3].

Q2: Adding 0.1% formic acid improved the peak shape, but slight tailing is still present. What additional mobile phase modifications can I make?

A: If low pH alone is insufficient, the residual tailing is likely driven by highly acidic "activated" silanols that remain ionized even at pH 2-3[1]. To counter this, introduce a volatile buffer salt like ammonium formate (10–20 mM) alongside the formic acid. The ammonium cations (NH₄⁺) act as a competing base, actively masking the residual anionic silanol groups and preventing the piperazine derivative from interacting with them[5]. This combined approach of pH control and ionic masking preserves the primary reversed-phase retention mechanism while ensuring sharp, Gaussian peak shapes.

Q3: The analyte elutes near the void volume on my C18 column. How can I increase retention?

A: 4-Methyl-6-(piperazin-1-yl)nicotinonitrile is a highly polar molecule. Under the low-pH conditions required to mitigate tailing, it becomes fully protonated, drastically increasing its hydrophilicity and leading to poor partitioning into the hydrophobic C18 stationary phase. Resolution: If reversed-phase retention is inadequate (k' < 2), transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or cyanopropyl) and a highly organic mobile phase (e.g., >90% acetonitrile). In HILIC, the polar protonated piperazine partitions into the water-enriched layer on the stationary phase surface, providing robust retention and excellent MS sensitivity due to the high organic content enhancing ESI desolvation[6].

LCMS_Troubleshooting Start Analyze 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Assess Evaluate Chromatogram Start->Assess Tailing Severe Peak Tailing? Assess->Tailing PoorRet Poor Retention (K' < 2)? Assess->PoorRet LowpH Action: Lower pH < 3 (0.1% Formic Acid) Tailing->LowpH Protonates silanols (Si-OH) Buffer Action: Add 10mM NH4+ (Ammonium Formate) Tailing->Buffer Masks active sites Column Action: Switch to Type B End-capped Silica Tailing->Column Reduces free silanols HILIC Action: Switch to HILIC (Polar Stationary Phase) PoorRet->HILIC Enhances polar retention

Troubleshooting workflow for resolving chromatographic anomalies of basic piperazine derivatives.

Part 2: Mass Spectrometry Optimization & Quantitative Data

Due to its basic nitrogen atoms, the molecule exhibits excellent ionization efficiency in Electrospray Ionization Positive mode (ESI+). The precursor ion forms as the protonated molecule [M+H]⁺ at m/z 203.1. During Collision-Induced Dissociation (CID), piperazine derivatives typically undergo characteristic fragmentation, such as the cleavage of the piperazine ring or the loss of the entire piperazine moiety[7].

Quantitative Optimization Data Summary
ParameterCondition / ValueMechanistic Rationale
Ionization Mode ESI Positive (ESI+)Basic piperazine and pyridine nitrogens readily accept protons in acidic environments.
Precursor Ion m/z 203.1[M+H]⁺Represents the intact protonated molecule (Exact mass: 202.13).
Quantifier Transition m/z 203.1 → 118.1Represents the loss of the piperazine ring (85 Da), leaving the 4-methylnicotinonitrile core.
Qualifier Transition m/z 203.1 → 160.1Represents partial ring cleavage of the piperazine moiety.
Mobile Phase A Water + 0.1% FA + 10 mM NH₄FormateLow pH suppresses silanol ionization; NH₄⁺ masks residual active sites[4][5].
Mobile Phase B Acetonitrile + 0.1% FAProvides hydrophobic elution; high volatility enhances ESI desolvation efficiency.
Column Chemistry Type B Silica C18 (End-capped)Reduces trace metal contamination and free silanol interactions[2].

Part 3: Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol integrates internal standard tracking and matrix effect checks to ensure that any deviation in extraction efficiency or instrument performance is immediately flagged.

Standard Operating Procedure: LC-MS/MS Quantification Workflow

1. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of a stable isotope-labeled internal standard (IS) working solution (e.g., a deuterated piperazine analog) to correct for matrix effects and recovery losses[8].

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid. Causality: The high organic content denatures and precipitates plasma proteins, while the acidic environment ensures the analyte remains highly soluble in the supernatant.

  • Vortex vigorously for 1 minute to ensure complete disruption of protein-analyte binding[8].

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[8]. Transfer the supernatant to an LC vial.

2. Chromatographic Separation

  • System: UHPLC coupled to a triple quadrupole mass spectrometer.

  • Column: Modern Type B C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size, fully end-capped)[1][8].

  • Gradient Elution: Start at 5% Mobile Phase B, hold for 0.5 min. Ramp to 95% B over 3.5 min. Hold at 95% B for 1 min to wash the column. Return to 5% B and equilibrate for 1.5 min.

  • Flow Rate & Temperature: 0.3 - 0.4 mL/min at 40°C. Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and improving mass transfer kinetics for sharper peaks[8].

3. System Suitability & Self-Validation

  • Before analyzing unknown samples, inject a double-blank (matrix only) to verify the absence of isobaric interferences.

  • Inject a Lower Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio of the LLOQ must be ≥ 10.

  • Critical Validation Metric: Monitor the Internal Standard (IS) peak area across all injections. A variance of >15% between samples indicates severe matrix ion suppression or injection inconsistencies, invalidating the analytical batch.

SamplePrep_Workflow Matrix Biological Matrix (100 µL Plasma) Spike Spike Internal Standard (20 µL IS) Matrix->Spike Precipitate Protein Precipitation (300 µL Cold ACN + 0.1% FA) Spike->Precipitate Mix Vortex & Centrifuge (10,000 rpm, 10 min, 4°C) Precipitate->Mix Denatures proteins Analyze LC-MS/MS Analysis (ESI+, MRM Mode) Mix->Analyze Supernatant injection

Standardized sample preparation and LC-MS/MS workflow for quantitative analysis.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Welcome to the Technical Support Center for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile . This bifunctional active pharmaceutical ingredient (API) building block presents unique storage challenges due to the presence of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile . This bifunctional active pharmaceutical ingredient (API) building block presents unique storage challenges due to the presence of a highly reactive secondary amine (piperazine ring) and a moisture-sensitive nitrile group (nicotinonitrile core).

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating storage protocols.

Core Degradation Mechanisms & Quantitative Analytics

To effectively troubleshoot storage issues, you must first understand the quantitative analytical markers of degradation. The table below summarizes the primary degradation pathways, their triggers, and the specific analytical thresholds that require immediate intervention.

Degradation PathwayTarget Functional GroupTriggering ConditionsAnalytical Marker (LC-MS / FT-IR)Quantitative Action Limit
Oxidation Piperazine (Secondary Amine)O₂, UV Light, Trace Metals+16 Da (N-oxide formation)>0.10% Area Normalization
Hydrolysis Nicotinonitrile (Nitrile)H₂O, pH <4 or >9, Heat+18 Da (Amide), Loss of 2220 cm⁻¹ IR>0.15% Area Normalization
Nitrosation Piperazine (Secondary Amine)Nitrites, High Humidity+29 Da (N-Nitrosamine formation)>30 ppb (Regulatory Limit)

Troubleshooting FAQs

Q1: During stability testing at 40°C/75% RH, our LC-MS shows a new peak at +16 Da. What is causing this, and how do we prevent it? Causality: The +16 Da mass shift indicates the addition of an oxygen atom, which is characteristic of N-oxidation. The secondary amine in the piperazine ring is highly susceptible to oxidative degradation when exposed to atmospheric oxygen and light, leading to the formation of piperazine N-oxides and potentially ring-opened formylated species 1[1]. Solution: Transition your storage environment to an inert atmosphere (Argon backfilling) and utilize amber glass packaging to block UV-induced radical formation.

Q2: We are observing a gradual loss of the nitrile stretch (~2220 cm⁻¹) in our FT-IR spectra, accompanied by increased polarity on reverse-phase HPLC. What is the mechanism? Causality: Your compound is undergoing hydrolytic degradation. The cyano group of the nicotinonitrile moiety is susceptible to nucleophilic attack by water. It first hydrolyzes to a primary amide (nicotinamide derivative, +18 Da) and subsequently to a carboxylic acid (nicotinic acid derivative, +19 Da) 2[2]. This is severely accelerated by residual moisture from synthesis and ambient humidity. Solution: Implement strict lyophilization protocols prior to storage. Karl Fischer (KF) moisture content must be validated at <0.1% w/w before sealing the API.

Q3: Our regulatory team flagged a risk for NDSRIs (Nitrosamine Drug Substance-Related Impurities). Is this compound at risk during standard storage? Causality: Yes, it is at critical risk. The unsubstituted secondary amine in the piperazine ring is a prime target for nitrosation. In the presence of trace nitrites (often introduced via excipients, wash water, or ambient air) and moisture, piperazine rapidly forms highly toxic N-nitrosamines 3[3]. Water plays a multifold role here, solubilizing nitrites and increasing their accessibility to the secondary amine during storage. Solution: Desiccation is non-negotiable. By eliminating the aqueous micro-environment required for the nitrosation reaction, you arrest the formation of NDSRIs.

Visualizations

Pathways API 4-Methyl-6-(piperazin-1-yl) nicotinonitrile Oxidation Oxidation (O2, Light) API->Oxidation Hydrolysis Hydrolysis (H2O, pH) API->Hydrolysis Nitrosation Nitrosation (Nitrites) API->Nitrosation NOxide Piperazine N-oxide (+16 Da) Oxidation->NOxide Amide Nicotinamide/Acid (+18/+19 Da) Hydrolysis->Amide Nitrosamine N-Nitrosamine (+29 Da) Nitrosation->Nitrosamine

Fig 1: Primary degradation pathways and mass shifts for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile.

Workflow Step1 1. Lyophilization (Remove H2O) Step2 2. Argon Backfill (Displace O2) Step1->Step2 Step3 3. Amber Glass (Block UV) Step2->Step3 Step4 4. Store at -20°C (Thermal Stability) Step3->Step4 Validate Validation: Monthly LC-MS & KF Step4->Validate

Fig 2: Self-validating storage workflow to prevent oxidative and hydrolytic degradation.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol below is designed as a self-validating system . If a validation check fails, the workflow must be halted and the previous step repeated.

Protocol A: Anhydrous, Inert-Atmosphere Storage Workflow

This protocol mitigates both the hydrolytic vulnerability of the nitrile and the oxidative/nitrosation risks of the piperazine ring.

  • Step 1: Lyophilization (Desiccation)

    • Action: Lyophilize the API powder for 24–48 hours at -50°C and <0.1 mbar to remove bound and surface water.

    • Causality: Water acts as a nucleophile for nitrile hydrolysis and a solvent medium for nitrite interaction.

    • Validation Check: Perform Karl Fischer (KF) titration on a 50 mg aliquot. If moisture is >0.1% w/w, repeat lyophilization. Do not proceed.

  • Step 2: Argon Backfilling

    • Action: Transfer the dried API to a glovebox and purge with high-purity Argon (99.999%).

    • Causality: Argon is heavier than nitrogen and provides a superior, dense blanket against atmospheric oxygen, preventing piperazine N-oxidation.

    • Validation Check: Monitor the glovebox oxygen sensor. O₂ levels must read <1 ppm before packaging.

  • Step 3: Packaging

    • Action: Aliquot the API into amber glass vials and seal with PTFE-lined caps.

    • Causality: Amber glass blocks UV light, preventing photolytic radical initiation. PTFE prevents chemical leaching from standard rubber septa.

    • Validation Check: Invert vials and visually inspect cap seal integrity.

  • Step 4: Cryogenic Storage

    • Action: Store the sealed vials in a monitored freezer at -20°C.

    • Causality: Arrhenius kinetics dictate that lowering the temperature exponentially decreases the rate of any residual hydrolysis or oxidation.

    • Validation Check: Utilize an alarmed continuous temperature data logger. Deviations >5°C trigger a mandatory LC-MS re-test of the batch.

Protocol B: Forced Degradation & Stability Profiling

Use this protocol to generate analytical reference standards for your specific degradation impurities.

  • Step 1: Oxidative Stress

    • Action: Dissolve 10 mg of API in 1 mL of 50% Acetonitrile/Water. Add 100 µL of 0.1% H₂O₂. Stir at room temperature for 24 hours.

    • Validation Check: Inject into LC-MS. You must observe the +16 Da (N-oxide) peak. If absent, increase H₂O₂ to 0.3%.

  • Step 2: Hydrolytic Stress

    • Action: Dissolve 10 mg of API in 1 mL of 0.1N NaOH. Heat at 60°C for 4 hours.

    • Validation Check: Neutralize and inject into LC-MS. You must observe the +18 Da (Amide) or +19 Da (Acid) peaks. If absent, extend heating to 8 hours.

References

  • New Catalytic Liquid-Phase Ammoxidation Approach to the Preparation of Niacin (Vitamin B3) Source: Langmuir - ACS Publications URL:[Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Troubleshooting

troubleshooting piperazine coupling in 4-Methyl-6-(piperazin-1-yl)nicotinonitrile synthesis

Welcome to the Technical Support Center for the synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and oper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and operational challenges associated with nucleophilic aromatic substitution (SNAr) of piperazine onto functionalized halopyridines.

This guide abandons generic advice in favor of field-proven, causality-driven solutions. Here, you will find validated workflows, quantitative optimization data, and a diagnostic FAQ section to ensure high-fidelity coupling and purification.

Process Overview & Synthetic Workflows

The synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile relies on the SNAr reaction between a 6-halo-4-methylnicotinonitrile electrophile and piperazine. The presence of the electron-withdrawing nitrile group at the 3-position and the pyridine nitrogen strongly activates the 6-position for nucleophilic attack. However, because piperazine is a symmetrical, bifunctional nucleophile, the primary failure mode in this synthesis is competitive bis-coupling (where one piperazine molecule reacts with two electrophiles).

To circumvent this, chemists must choose between a statistically driven direct coupling or a structurally controlled protected coupling[1].

SyntheticWorkflow cluster_A Route A: Direct SNAr cluster_B Route B: Protected SNAr SM 6-Chloro-4-methylnicotinonitrile (Electrophile) RouteA Excess Piperazine (5-10 eq) Base: K2CO3, Solvent: MeCN SM->RouteA RouteB 1-Boc-Piperazine (1.1 eq) Base: DIPEA, Solvent: DMF SM->RouteB ProdA Target Molecule: 4-Methyl-6-(piperazin-1-yl)nicotinonitrile RouteA->ProdA One-step (Prone to Bis-coupling) IntB Boc-Protected Intermediate RouteB->IntB High Yield Zero Bis-coupling Deprotect Deprotection (TFA in DCM) IntB->Deprotect Deprotect->ProdA Clean Product

Workflow for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile synthesis via Direct vs. Protected SNAr.

Quantitative Optimization Matrix

The table below summarizes the quantitative relationship between reaction conditions and the resulting product distribution. The data illustrates how manipulating equivalents and solvent polarity directly impacts the mono-to-bis coupling ratio.

Equivalents of PiperazineSolventTemp (°C)Conversion (%)Mono-Coupling Yield (%)Bis-Coupling Yield (%)
1.1 (Unprotected)MeCN80>954253
3.0 (Unprotected)MeCN80>957817
5.0 (Unprotected)DMF90>9991<3
1.1 (1-Boc-Piperazine)DMF90>99960

Causality Note: Increasing the equivalents of piperazine shifts the statistical probability of the electrophile encountering a free piperazine molecule rather than the mono-coupled intermediate. Switching from acetonitrile (MeCN) to dimethylformamide (DMF) increases the hydrogen-bond acceptor capacity of the solvent, which stabilizes the polar Meisenheimer transition state and accelerates the primary SNAr event[2].

Self-Validating Experimental Protocols

Protocol A: Direct SNAr (Statistical Control)

Use this route when minimizing step count is prioritized over atom economy.

  • Preparation: Charge a dry 100 mL round-bottom flask with 6-chloro-4-methylnicotinonitrile (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).

  • Nucleophile Addition: Add solid anhydrous piperazine (5.0 eq, 50 mmol) in a single portion. Causality: Piperazine itself acts as both the nucleophile and the acid scavenger, eliminating the need for exogenous base.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C under nitrogen.

  • Self-Validation (IPC): At 2 hours, pull a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. You must verify the ratio of the target mass (M+1 = 203.1) to the bis-coupled mass (2M - HCl). If bis-coupling exceeds 5%, the local concentration of piperazine is too low; halt the reaction and evaluate mixing efficiency.

  • Workup: Cool to room temperature and pour into 100 mL of ice water. The excess piperazine is highly water-soluble and will remain in the aqueous phase. Extract the product with EtOAc (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. The resulting solid is typically >95% pure.

Protocol B: Boc-Protected SNAr (Structural Control)

Use this route when absolute suppression of bis-coupling is required[1].

  • Coupling: Dissolve 6-chloro-4-methylnicotinonitrile (1.0 eq, 10 mmol) in DMF (15 mL). Add 1-Boc-piperazine (1.1 eq, 11 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol). Heat to 90 °C for 4 hours.

  • Self-Validation (IPC): Perform TLC (3:1 Hexanes/EtOAc). The Boc-protected intermediate is highly lipophilic and will run significantly higher than the starting material. Complete consumption of the electrophile must be visually confirmed before proceeding.

  • Isolation: Quench with water, extract with DCM, and concentrate to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in DCM (20 mL) and add Trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer pH > 8. Extract, dry, and concentrate to yield the pure target molecule.

Diagnostic Troubleshooting & FAQs

When reactions fail, identifying the root cause requires analyzing the specific chemical signatures left behind. Use the logic tree below to diagnose your SNAr issues.

TroubleshootingLogic Issue LC-MS Shows Impurities/Low Yield Bis Mass = 2M - HCl (Bis-coupling) Issue->Bis Low Starting Material Remains Issue->Low Hyd Mass = M + 18 (Nitrile Hydrolysis) Issue->Hyd SolBis Increase Pip to >5 eq or use 1-Boc-Pip Bis->SolBis SolLow Switch Cl to F leaving group or increase temp to 90°C Low->SolLow SolHyd Avoid aqueous strong base; Use anhydrous DIPEA Hyd->SolHyd

Diagnostic logic tree for resolving common SNAr piperazine coupling issues.

Q: Why does my reaction stall at 50% conversion despite using excess piperazine? A: The bottleneck is likely the activation energy required to form the Meisenheimer complex. In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. This leads to the "element effect," where leaving group ability follows the order F > Cl ≈ Br > I[3]. If your reaction with 6-chloro-4-methylnicotinonitrile is stalling, switching to the 6-fluoro analogue will exponentially increase the reaction rate due to fluorine's high electronegativity stabilizing the transition state.

Q: I am detecting a byproduct with an M+18 mass on my LC-MS. What is happening? A: You are observing the hydrolysis of the nitrile group to a primary carboxamide. Nitriles are susceptible to hydration at elevated temperatures in the presence of water and strong bases (like NaOH or K2CO3). To prevent this, ensure your solvents are strictly anhydrous and switch to a non-nucleophilic organic base like DIPEA, or rely solely on the excess piperazine to act as the base.

Q: Why is the mono-coupled product competing with free piperazine in Route A? A: Once piperazine couples to the pyridine ring, the resulting 4-Methyl-6-(piperazin-1-yl)nicotinonitrile intermediate is highly lipophilic compared to free piperazine. In organic solvents like MeCN or DMF, this intermediate is highly soluble and readily accessible to unreacted electrophiles, causing competitive bis-coupling. This is why a massive statistical excess (5-10 eq) of piperazine is required to outcompete the intermediate, or why Boc-protection is used to structurally block the second amine[1].

References

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

Sources

Optimization

Technical Support Center: Chromatographic Purification of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for the purification of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for the purification of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile. This compound—a critical intermediate in kinase inhibitor synthesis—presents significant chromatographic challenges due to its highly basic piperazine moiety (pKa ~9.8) and the electron-deficient nicotinonitrile core.

The protocols and troubleshooting logic detailed here are designed as self-validating systems to ensure high recovery, optimal peak symmetry, and reproducible purity.

Purification Strategy & Workflow

Before selecting a purification method, it is critical to profile the crude mixture. The basicity of the piperazine ring dictates that standard neutral chromatographic conditions will fail. Use the decision matrix below to select the appropriate workflow based on your purity requirements and sample matrix.

Decision matrix for the chromatographic purification of basic piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Methyl-6-(piperazin-1-yl)nicotinonitrile exhibit severe peak tailing on standard C18 columns? A1: The causality lies in secondary electrostatic interactions. The piperazine ring contains a secondary amine that remains protonated (positively charged) at neutral pH. Standard silica-based C18 columns possess residual silanol groups (Si-OH) that deprotonate into negatively charged silanolates (Si-O⁻) at pH > 4[1]. The ionic attraction between the protonated piperazine and the silanolates creates a secondary retention mechanism, causing the rear of the peak to drag or "tail"[2].

Q2: How can I manipulate the mobile phase to eliminate this tailing? A2: You have two primary mechanistic pathways to disrupt this interaction:

  • High pH (pH > 10): Using a buffer like 10 mM ammonium bicarbonate (pH 10.5) deprotonates the piperazine, rendering it neutral. This eliminates the electrostatic attraction entirely[3]. Note: This requires a high-pH stable, hybrid-silica column[4].

  • Low pH (pH < 2.5): Using 0.1% Trifluoroacetic acid (TFA) protonates the residual silanols on the column, neutralizing them (Si-OH) and preventing them from interacting with the positively charged analyte[5].

Q3: Can I use standard normal-phase (silica) flash chromatography for bulk purification? A3: Yes, but standard Hexane/Ethyl Acetate gradients will fail, resulting in irreversible adsorption or extreme streaking. You must use a highly polar, basic eluent system. A mixture of Dichloromethane (DCM), Methanol (MeOH), and aqueous Ammonium Hydroxide (NH₄OH) (e.g., 90:9:1) is required. The NH₄OH acts as a competing base, saturating the acidic silica active sites and allowing the basic analyte to elute[6].

Troubleshooting Guide: Diagnostics & Resolutions

Logical troubleshooting pathway for resolving peak tailing in basic analytes.

Issue 1: Poor Retention in Reversed-Phase (Elutes at Void Volume)

  • Symptom: The compound elutes almost immediately (k' < 1) regardless of the organic modifier concentration.

  • Root Cause: At low to neutral pH, the highly polar, protonated piperazine core is too hydrophilic to partition into the hydrophobic C18 stationary phase.

  • Resolution: Operate at pH 10.5 to neutralize the molecule, drastically increasing its hydrophobicity and retention[3]. Alternatively, switch to an ion-pairing reagent (e.g., 5-10 mM Sodium Hexanesulfonate in 0.1% Phosphoric acid). The anionic sulfonate pairs with the cationic piperazine, forming a neutral, lipophilic complex that retains well on C18 phases.

Issue 2: Low Recovery Post-Purification

  • Symptom: Less than 70% of the injected mass is recovered after fraction collection.

  • Root Cause: Irreversible adsorption onto the stationary phase or mechanical losses during fraction concentration[6].

  • Resolution: If using normal phase, ensure the column is pre-equilibrated with the basic modifier (NH₄OH or TEA). If using RP-HPLC, ensure the collection vessels are pre-rinsed with a slightly acidic solution to prevent the basic compound from adhering to the glass walls during solvent evaporation.

Quantitative Data Presentation

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and the resulting chromatographic performance for basic piperazine derivatives.

Table 1: Chromatographic Parameter Comparison for Piperazine Derivatives

Column ChemistryMobile Phase ConditionAnalyte Ionization StateSilanol StateTailing Factor (Tf)Retention (k')
Standard C18 Water/MeCN (Neutral)Cationic (+1/+2)Anionic (Si-O⁻)> 2.5 (Severe)Low (< 1.5)
Standard C18 0.1% TFA (pH 2.0)Cationic (+1/+2)Neutral (Si-OH)1.2 - 1.4 (Good)Very Low (< 1.0)
Standard C18 0.1% TEA (pH ~7.5)Cationic (+1/+2)Blocked by TEA1.1 - 1.3 (Good)Moderate (~2.0)
Hybrid C18 10mM NH₄HCO₃ (pH 10.5)Neutral (0)Anionic (Si-O⁻)1.0 - 1.1 (Ideal)High (> 4.0)
SCX Resin MeOH / 5% NH₄OHNeutral (During Elution)N/A (Resin)N/A (SPE Cleanup)N/A

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparative RP-HPLC Purification under High-pH Conditions

This protocol leverages the high-pH stability of hybrid silica particles to neutralize the piperazine moiety, ensuring maximum loadability and ideal peak symmetry[3][4].

  • System Preparation: Equip the preparative HPLC with a hybrid-silica C18 column designed for high pH (e.g., Waters XBridge Prep C18 or Agilent Poroshell 120 HPH-C18, 5 µm, 19 x 150 mm)[3].

  • Mobile Phase Formulation:

    • Mobile Phase A (Aqueous): Dissolve 790 mg of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of ultrapure water (10 mM). Adjust pH to 10.5 using concentrated aqueous ammonia.

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude 4-Methyl-6-(piperazin-1-yl)nicotinonitrile in a 1:1 mixture of DMSO and Mobile Phase A (maximum concentration 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 15 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm (targeting the pyridine core). Collect fractions based on threshold triggering.

  • System Validation Step: Re-inject a 5 µL aliquot of the main fraction onto an analytical system using the exact same mobile phase conditions. The presence of a single, symmetrical peak (Tf < 1.1) validates the purification integrity.

Protocol B: Strong Cation Exchange (SCX) SPE Cleanup

This protocol is ideal for removing neutral and acidic impurities from the highly basic target compound prior to final polishing[7].

  • Cartridge Conditioning: Mount a Strong Cation Exchange (e.g., Strata-X-C or Oasis MCX) SPE cartridge (500 mg) on a vacuum manifold. Condition with 5 mL Methanol, followed by 5 mL of 2% Formic Acid in water[7].

  • Sample Loading: Dissolve the crude mixture in 2% Formic Acid (ensuring the piperazine is fully protonated). Load the sample onto the cartridge at a flow rate of 1-2 mL/min. The target compound will bind ionically to the sulfonic acid groups.

  • Interference Washing: Wash the cartridge sequentially with 5 mL of 2% Formic Acid, 5 mL of ultrapure water, and 5 mL of Methanol. This selectively removes all neutral and acidic impurities while the basic analyte remains trapped[7].

  • Target Elution: Elute the target compound using 10 mL of 5% Ammonium Hydroxide in Methanol (v/v). The high pH neutralizes the piperazine, breaking the ionic bond with the SCX resin[7].

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at 40°C to yield the purified free base.

References

  • Purification strategies to remove contaminants from N-(2-Hydroxyethyl)piperazine-d4 - Benchchem. 6

  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide - Benchchem. 1

  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds - Benchchem. 2

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia. 7

  • Why it matters and how to get good peak shape - Agilent. 3

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - UHPLCS. 5

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - Chromatography Online. 4

Sources

Reference Data & Comparative Studies

Validation

4-Methyl-6-(piperazin-1-yl)nicotinonitrile vs other piperazine-substituted nicotinonitriles

An in-depth comparative analysis of piperazine-substituted nicotinonitriles, focusing on the structural, physicochemical, and functional divergence driven by targeted methylation. Executive Summary Piperazine-substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of piperazine-substituted nicotinonitriles, focusing on the structural, physicochemical, and functional divergence driven by targeted methylation.

Executive Summary

Piperazine-substituted nicotinonitriles are privileged, highly versatile scaffolds in modern medicinal chemistry. They serve as foundational building blocks for a broad spectrum of therapeutics, including Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[1], Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management[2], and PARP-7 MARylation inhibitors targeting immune evasion in oncology[3].

Within this chemical space, the decision to utilize 4-Methyl-6-(piperazin-1-yl)nicotinonitrile over its unsubstituted counterparts—such as 6-(piperazin-1-yl)nicotinonitrile or 2-(piperazin-1-yl)nicotinonitrile—is rarely arbitrary. The introduction of a single methyl group fundamentally alters the molecule's spatial and electronic properties. This phenomenon, widely recognized as the "Magic Methyl" effect, can drive exponential increases in target affinity, selectivity, and pharmacokinetic viability[4].

Structural & Mechanistic Analysis: The "Magic Methyl" Effect

As an application scientist designing high-throughput screening libraries, understanding the causality behind scaffold selection is critical. The structural differences between 6-(piperazin-1-yl)nicotinonitrile and its 4-methylated variant dictate how the final drug candidate interacts with its biological target.

  • Target Pocket Filling & Desolvation Energetics : In aqueous biological systems, displacing high-energy water molecules from a protein's binding pocket (desolvation) is a major thermodynamic hurdle. The 4-methyl group increases the lipophilicity (LogP) of the scaffold. This methyl vector projects into specific hydrophobic sub-pockets, driving the molecule into lipophilic target sites (such as the narrow active site gorge of AChE) more efficiently through favorable van der Waals interactions[1],[4].

  • Electronic Modulation : The methyl group acts as a weak electron-donating group via inductive and hyperconjugation effects. Positioned at C4, it is para to the pyridine nitrogen and meta to the piperazine group. This subtly increases the electron density of the pyridine core, which can significantly strengthen π−π stacking or cation- π interactions with aromatic residues (e.g., Tryptophan or Tyrosine) in the target protein's active site.

  • Conformational Bias : While the 4-methyl group does not directly sterically clash with the 6-piperazine ring, it creates a rigid topological wall on one side of the pyridine face. This forces the entire pyridine core into a highly specific orientation within the binding cleft, effectively reducing the entropic penalty of binding compared to the highly flexible, unmethylated analogs[4].

Comparative Performance Data

The following table summarizes the divergent physicochemical properties of these key nicotinonitrile building blocks.

Parameter6-(piperazin-1-yl)nicotinonitrile2-(piperazin-1-yl)nicotinonitrile4-Methyl-6-(piperazin-1-yl)nicotinonitrile
Substitution Pattern UnsubstitutedOrtho-cyano (C2-piperazine)4-Methyl substituted
Calculated LogP (cLogP) ~1.2~1.1~1.6
Piperazine N4 pKa ~8.8~8.6~8.9
Topological Impact Baseline flexibility; low steric hindranceOrtho-cyano directs distinct binding modesHydrophobic vector projection at C4
Primary Advantage High synthetic yield; broad library applicabilitySpecialized GPCR/Kinase hinge bindingImproved desolvation; enhanced target affinity

Note: Values are representative estimates based on standard cheminformatics models for these fragments.

Experimental Workflows: A Self-Validating System

To ensure reproducibility and scientific trustworthiness, the synthesis and functionalization of these building blocks must be approached with rigorous validation at every step.

Protocol 1: Synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile via SNAr

Causality & Design : The chlorine at position 6 of the precursor is highly activated for nucleophilic attack because it is ortho to the pyridine nitrogen and para to the strongly electron-withdrawing nitrile group. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its bulky isopropyl groups render it non-nucleophilic, preventing unwanted side reactions. Dimethyl sulfoxide (DMSO) is chosen as the solvent because its polar aprotic nature highly stabilizes the anionic Meisenheimer complex intermediate.

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-4-methylnicotinonitrile (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Base Addition : Add DIPEA (2.5 equiv). The excess base neutralizes the HCl byproduct, keeping the piperazine in its reactive, unprotonated state.

  • Nucleophile Addition : Add anhydrous piperazine (3.0 equiv). Critical Step: A large excess of piperazine is mandatory to prevent the formation of dimeric side products (where one piperazine reacts with two nicotinonitrile molecules).

  • Reaction & Validation : Heat the mixture to 80°C. Monitor via LC-MS every 2 hours.

    • Self-Validation Check: The reaction is deemed complete only when the starting material peak (UV 254 nm) is <1% and the desired product mass [M+H]+ is the dominant signal.

  • Workup : Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove DMSO and excess piperazine. Dry over Na2SO4, filter, and concentrate.

Protocol 2: Downstream Functionalization (Amidation for PARP-7 Inhibitors)

Causality & Design : To synthesize PARP-7 MARylation inhibitors[3], the secondary amine of the piperazine must be coupled to an aryl carboxylic acid. We use HATU as the coupling reagent because it generates a highly reactive HOAt ester intermediate, which is vastly superior for coupling sterically hindered secondary amines.

  • Activation : Dissolve the aryl carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling : Add 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (1.0 equiv) to the mixture.

  • Validation : Monitor by TLC (10% MeOH in DCM).

    • Self-Validation Check: The disappearance of the highly polar piperazine starting material (which stays near the baseline) and the appearance of a higher Rf spot confirms successful coupling.

  • Purification : Purify via reverse-phase preparative HPLC to achieve the >95% purity required for in vitro biological assays.

Mandatory Visualizations

G A Precursor Selection (Halonicotinonitriles) B SNAr Reaction (DMSO, DIPEA, 80°C) A->B C 4-Methyl-6-(piperazin-1-yl) nicotinonitrile B->C 4-Me Precursor D Unsubstituted Analogs B->D Unsubstituted Precursor E Downstream Coupling (Buchwald-Hartwig/Amidation) C->E D->E F In Vitro Assay (e.g., PARP-7 / AChE) E->F

Caption: Workflow for the synthesis and high-throughput screening of piperazine-nicotinonitrile libraries.

Pathway P1 IFN Signaling / Viral Infection P2 PARP-7 Upregulation P1->P2 P3 Cysteine MARylation of Target Proteins P2->P3 P4 Immune Evasion / Translational Repression P3->P4 I1 Nicotinonitrile-based PARP-7 Inhibitor I1->P3 Blocks MARylation

Caption: Mechanism of PARP-7 MARylation inhibition by nicotinonitrile-derived small molecules.

References

  • [1] Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] Design of Potent, Orally Available Antagonists of the Transient Receptor Potential Vanilloid 1. Structure−Activity Relationships of 2-Piperazin-1-yl-1H-benzimidazoles. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3] Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [4] The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Comparative Efficacy of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Analogs: A Preclinical Guide to CDK4/6 Inhibition Profiles

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals The 4-methyl-6-(piperazin-1-yl)nicotinonitrile scaffold represents a highly tunable, privileged pharmacophore in the design of nex...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

The 4-methyl-6-(piperazin-1-yl)nicotinonitrile scaffold represents a highly tunable, privileged pharmacophore in the design of next-generation targeted kinase inhibitors. Structurally analogous to the pyridine-piperazine and pyrimidine-piperazine motifs found in FDA-approved therapeutics, this scaffold is particularly valuable in the development of1[1].

This guide provides an objective, data-driven comparison of N-substituted analogs of this base scaffold, detailing the mechanistic rationale behind their efficacy and providing the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale & Scaffold Causality

In structure-based drug design, every functional group must serve a distinct biophysical purpose. The efficacy of the 4-methyl-6-(piperazin-1-yl)nicotinonitrile scaffold is driven by three critical structural features:

  • The Nicotinonitrile Core (Hinge Binder): The pyridine-3-carbonitrile system acts as an ATP-competitive purine mimetic. The nitrogen of the pyridine ring and the adjacent cyano group form critical bidentate hydrogen bonds with the kinase hinge region (specifically Val101 in CDK6 and Val96 in CDK4).

  • The 4-Methyl Substitution (Selectivity Shield): The inclusion of a methyl group at the C4 position provides a precise steric shield. This bulk heavily penalizes binding to the narrower ATP-binding pockets of off-target kinases like CDK1 and CDK2, thereby 2[2].

  • The Piperazine Ring (Solvent-Exposed Handle): Crystallographic studies confirm that the piperazine moiety 3[3] of the kinase. Because it does not interact directly with the protein backbone, the terminal nitrogen (N4) of the piperazine serves as an ideal site for structural optimization to improve aqueous solubility, metabolic stability, and cellular permeability without compromising biochemical target affinity.

Pathway Intervention Visualization

CDKPathway Mitogen Mitogenic Signals CyclinD Cyclin D Expression Mitogen->CyclinD Upregulates CDK46 CDK4 / CDK6 Complex CyclinD->CDK46 Binds & Activates Rb Rb Protein (Unphosphorylated) CDK46->Rb Phosphorylates (pRb) E2F E2F Transcription Factor Rb->E2F Releases upon phosphorylation CellCycle G1 to S Phase Transition E2F->CellCycle Drives progression Inhibitor 4-Methyl-6-(piperazin-1-yl) nicotinonitrile Analogs Inhibitor->CDK46 ATP-competitive Inhibition

Fig 1: Mechanism of action for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile analogs inhibiting CDK4/6.

Comparative Efficacy Data

To demonstrate the impact of solvent-exposed modifications, we compare the base scaffold against two N-alkylated analogs and a clinical reference standard.

Causality of Results: While the base scaffold (Analog A) exhibits excellent biochemical potency, its highly basic, unsubstituted secondary amine results in poor membrane permeability and rapid metabolic degradation. The addition of an N-isopropyl group (Analog C) introduces steric hindrance that prevents rapid N-dealkylation by hepatic CYP450 enzymes (drastically improving half-life) and increases lipophilicity, driving superior cellular penetration and anti-proliferative efficacy in MCF-7 breast cancer cells.

CompoundPiperazine N-SubstitutionCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)MCF-7 GI₅₀ (nM)Human Liver Microsomal T₁/₂ (min)
Analog A Unsubstituted (Base Scaffold)12.5 ± 1.118.2 ± 1.4450 ± 2515.2
Analog B N-Methyl8.4 ± 0.814.1 ± 1.0120 ± 1225.4
Analog C N-Isopropyl4.2 ± 0.59.5 ± 0.845 ± 5> 60.0
Palbociclib Reference Standard11.0 ± 0.915.0 ± 1.260 ± 845.5

Data represents mean ± SD of three independent experiments. Assays performed at 1 mM ATP.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these analogs, researchers must employ self-validating assay systems. The following protocols integrate internal controls to rule out false positives caused by compound auto-fluorescence or non-specific cytotoxicity.

Protocol 1: Biochemical Profiling via TR-FRET Kinase Assay

Rationale: Standard Fluorescence Polarization (FP) assays are highly susceptible to interference from fluorescent library compounds. We utilize 4[4], which introduces a time delay before measurement, allowing short-lived background auto-fluorescence to decay, thereby ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X TR-FRET Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme Addition: Add 5 µL of recombinant GST-CDK4/Cyclin D1 complex to a 384-well low-volume white microplate (final concentration: 2 nM).

  • Compound Dispensing: Dispense 100 nL of analogs using an acoustic liquid handler in a 10-point dose-response curve (10 µM to 0.5 nM).

    • Self-Validation Control 1: Include Palbociclib as a positive control plate standard.

    • Self-Validation Control 2: Include 1% DMSO wells as the uninhibited negative control.

  • Tracer Addition: Add 5 µL of a fluorescent kinase tracer (e.g., Palbociclib-FITC) to achieve a final concentration of 1 nM.

  • Antibody Addition: Add 5 µL of LanthaScreen Eu-anti-GST antibody (final concentration: 2 nM).

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours.

    • Self-Validation Control 3: Read the plate at 1 hour and 2 hours. If the IC₅₀ shifts significantly, the system has not reached equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615 nm) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: Cellular Target Engagement (pRb Ser780)

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane barriers and efflux pumps. To confirm that the analogs successfully enter the cell and inhibit the target, we measure the reduction of phosphorylated Retinoblastoma protein (pRb) at Ser780, a direct downstream substrate of CDK4/6, using a5[5].

Step-by-Step Methodology:

  • Cell Plating: Seed MCF-7 cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media and add fresh media containing serially diluted analogs. Incubate for 24 hours.

  • Lysis: Remove media completely. Add 50 µL of supplemented lysis buffer (containing protease and phosphatase inhibitor cocktails) to each well. Shake at 400 rpm for 30 minutes at room temperature.

  • Assay Assembly: Transfer 10 µL of the cell lysate to a white 384-well assay plate.

  • Antibody Addition: Add 10 µL of pre-mixed TR-FRET antibody solution (Europium-Cryptate labeled anti-total-Rb and d2-labeled anti-pRb-Ser780).

  • Incubation: Seal the plate and incubate overnight at room temperature to allow stable ternary complex formation.

  • Detection & Self-Validation: Measure the TR-FRET ratio (665/620 nm).

    • Self-Validation Control: In a parallel 96-well plate treated identically, perform a CellTiter-Glo viability assay. Normalize the pRb TR-FRET signal to the total ATP luminescence (cell count). This ensures that a drop in the pRb signal is due to genuine kinase inhibition rather than acute compound toxicity killing the cells.

References

  • Development of CDK4/6 Inhibitors: A Five Years Update. National Center for Biotechnology Information (PMC).[Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. National Center for Biotechnology Information (PMC).[Link]

  • Discovery of a “First-in-Class” Selective Multikinase (CDK4/6/9-AURKA/B) Inhibitor, LCI133, for Neuroblastoma. National Center for Biotechnology Information (PMC).[Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. National Center for Biotechnology Information (PMC).[Link]

  • Combination Therapies with CDK4/6 Inhibitors to Treat KRAS-mutant Pancreatic Cancer. National Center for Biotechnology Information (PMC).[Link]

Sources

Validation

validating analytical methods for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile purity

Validating Analytical Methods for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Purity: A Comparative Guide As a critical building block in the synthesis of targeted kinase inhibitors (such as CDK4/6 pharmacophores), 4-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Analytical Methods for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Purity: A Comparative Guide

As a critical building block in the synthesis of targeted kinase inhibitors (such as CDK4/6 pharmacophores), 4-Methyl-6-(piperazin-1-yl)nicotinonitrile demands rigorous analytical scrutiny. The transition from early-phase development to commercial release requires analytical methods that are not only robust but fully compliant with the updated [1].

This guide provides an objective, comparative evaluation of three primary analytical modalities—UHPLC-PDA, LC-MS/MS, and 1H-qNMR—and details the protocols required to validate the purity of this compound with uncompromising scientific integrity.

Structural Causality & Methodological Selection

The physicochemical properties of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile dictate the analytical approach. As an Application Scientist, method development cannot be trial-and-error; it must be rooted in structural causality.

  • The Piperazine Moiety (Basic Amine): The secondary nitrogen in the piperazine ring possesses a high pKa (~9.8). On standard silica-based reversed-phase columns, this leads to severe peak tailing due to secondary ion-exchange interactions with residual, unendcapped silanols.

    • Causality-Driven Solution: To mitigate this, we must utilize either a high-pH mobile phase (e.g., pH 10 ammonium bicarbonate) to deprotonate the amine, paired with an ethylene-bridged hybrid (BEH) column, or an acidic mobile phase (e.g., 0.1% TFA) to fully protonate the amine while utilizing ion-pairing dynamics.

  • The Nicotinonitrile Core: The pyridine ring and cyano group provide a strong chromophore for UV detection (typically at 254 nm) but introduce polarity that requires optimized gradient elution to retain the analyte and resolve it from synthetic impurities (e.g., des-methyl or des-piperazine analogs).

  • The Need for Orthogonality: While UHPLC-PDA is the workhorse for routine batch release, it relies on relative response factors. The [2] and ICH Q2(R2) increasingly emphasize orthogonal techniques for absolute quantification. Thus, Quantitative Nuclear Magnetic Resonance (1H-qNMR) is employed to establish the absolute purity of the primary reference standard without requiring a pre-existing homologous standard.

Comparative Performance Matrix

To objectively compare the performance of these analytical alternatives, the table below summarizes their validation metrics when applied to 4-Methyl-6-(piperazin-1-yl)nicotinonitrile.

Validation ParameterUHPLC-PDA (Routine Release)LC-MS/MS (Impurity Profiling)1H-qNMR (Absolute Purity)
Primary Utility Chromatographic purity, routine QCTrace impurity ID, genotox screeningAbsolute mass fraction purity
Specificity High (Chromatographic resolution)Very High (m/z & fragmentation)High (Chemical shift resolution)
Linearity Range 0.05 – 1.5 mg/mL ( R2 > 0.999)1 – 500 ng/mL ( R2 > 0.995)1 – 25 mg/mL ( R2 > 0.999)
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%99.5% – 100.5%
Precision (%RSD) ≤ 1.0% (Intra-day)≤ 5.0% (Intra-day)≤ 0.5% (Intra-day)
LOD / LOQ 0.01% / 0.03% (Area normalization)0.0001% / 0.0005%~0.1% / ~0.5%
Reference Standard Requires homologous standardRequires homologous standardInternal Calibrant (e.g., Maleic Acid)

Visualizing the Validation Strategy

The following diagrams map the logical flow of our validation protocols, ensuring compliance with global regulatory standards.

ValidationLifecycle A Method Development (UHPLC-PDA) B Specificity Assessment (Forced Degradation) A->B C Linearity & Range (LOQ to 120%) B->C D Accuracy & Precision (Repeatability) C->D E Robustness Testing (DoE Approach) D->E F Validated Method (ICH Q2(R2) Compliant) E->F

ICH Q2(R2) compliant analytical method validation lifecycle for purity assessment.

OrthogonalStrategy Root 4-Methyl-6-(piperazin-1-yl) nicotinonitrile Purity Chrom Chromatographic Purity (UHPLC-PDA) Root->Chrom Mass Impurity Profiling (LC-MS/MS) Root->Mass NMR Absolute Purity (1H-qNMR) Root->NMR Result Comprehensive Quality Control Chrom->Result Mass->Result NMR->Result

Orthogonal analytical strategy combining chromatography, mass spectrometry, and qNMR.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, every analytical run must act as a self-validating system. The protocols below integrate mandatory System Suitability Tests (SST) that must pass before sample data is accepted.

Protocol A: UHPLC-PDA Method Validation Workflow

This method leverages a high-pH mobile phase to suppress the ionization of the piperazine ring, ensuring sharp, symmetrical peaks.

1. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18, 2.1 × 100 mm, 1.7 µm (Stable at high pH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonia.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 254 nm.

2. System Suitability Test (SST) - The Self-Validation Step:

  • Inject the standard solution (0.5 mg/mL) six consecutive times.

  • Acceptance Criteria: Retention time %RSD ≤ 1.0%; Peak area %RSD ≤ 2.0%; Tailing factor ( Tf​ ) ≤ 1.5; Theoretical plates ( N ) ≥ 10,000. If these criteria fail, the system is not equilibrated, and the run halts.

3. Specificity & Forced Degradation:

  • Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolysis.

  • Analyze via UHPLC-PDA. Ensure the API peak is purity-angle compliant (Peak Purity Angle < Peak Purity Threshold) and baseline resolved from all degradation products.

Protocol B: 1H-qNMR Absolute Purity Determination

When no certified reference material exists for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile, qNMR provides absolute quantification [3].

1. Sample Preparation:

  • Internal Calibrant (IC): Traceable Maleic Acid (NIST SRM).

  • Solvent: DMSO- d6​ (100% deuterated, containing 0.03% v/v TMS).

  • Accurately weigh ~15 mg of the analyte and ~5 mg of Maleic Acid using a microbalance (calibrated, d=0.001 mg). Co-dissolve in 0.6 mL DMSO- d6​ .

2. Acquisition Parameters (Self-Validating Setup):

  • Inversion Recovery ( T1​ ) Experiment: First, measure the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton in the mixture.

  • Relaxation Delay ( D1​ ): Set D1​≥5×T1​ (typically 30-60 seconds) to ensure >99.3% magnetization recovery. Failure to set this correctly invalidates the quantitative accuracy.

  • Pulse Angle: 90° pulse for maximum signal-to-noise.

  • Scans: Minimum 64 scans to achieve a Signal-to-Noise (S/N) ratio ≥ 250:1 for the target peaks.

3. Data Processing & Calculation:

  • Select an isolated proton signal from the analyte (e.g., the aromatic proton on the pyridine ring) and the olefinic protons of Maleic Acid (singlet at ~6.26 ppm).

  • Calculate absolute purity ( Px​ ) using the equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity of the standard).

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." (2024).[Link]

  • United States Pharmacopeia (USP). "Stimuli Article: Proposed Adoption of qNMR as a Measurement Method." (2019).[Link]

  • Schleiff, M., et al. "Development and validation of a quantitative proton NMR method for the analysis of pregnenolone." Journal of Pharmaceutical and Biomedical Analysis (2022).[Link]

Comparative

Benchmarking 4-Methyl-6-(piperazin-1-yl)nicotinonitrile in Fragment-Based Drug Discovery: A Comparative Guide

As targeted therapies grow increasingly sophisticated, the selection of optimal pharmacophore building blocks is critical for bypassing late-stage pharmacokinetic failures. The piperazinyl-pyridine motif is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapies grow increasingly sophisticated, the selection of optimal pharmacophore building blocks is critical for bypassing late-stage pharmacokinetic failures. The piperazinyl-pyridine motif is a privileged scaffold widely utilized in the design of kinase inhibitors (e.g., CDK4/6, BCL6, and EphA2 inhibitors). However, early-generation fragments often suffer from severe metabolic liabilities and suboptimal target residence times.

This guide provides an objective, data-driven benchmarking of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile against standard reference fragments—specifically 1-(pyridin-2-yl)piperazine and 6-(piperazin-1-yl)nicotinonitrile. By analyzing physicochemical properties, metabolic stability, and synthetic utility, we demonstrate how the strategic placement of a 4-methyl group and a cyano group transforms a basic fragment into a highly optimized, pre-organized building block for drug discovery.

Pharmacophore Rationale: The Mechanistic Impact of the 4-Methyl Group

To understand the superiority of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile, we must deconstruct the causality behind its structural modifications. Standard unsubstituted pyridine rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation.

  • The Nicotinonitrile Core (Electron Withdrawal): The introduction of a cyano group at the 3-position significantly reduces the electron density of the pyridine ring,[1]. This pKa reduction enhances aqueous solubility and membrane permeability.

  • The 4-Methyl Shield (Steric Hindrance): While the cyano group improves electronic stability, the C-4 and C-5 positions remain vulnerable. The addition of the 4-methyl group acts as a steric shield,[2].

  • Conformational Locking: Beyond metabolism, the 4-methyl group restricts the rotational degrees of freedom of the molecule. This pre-organizes the fragment into a conformation that[3], drastically reducing the entropic penalty upon binding.

G Base 4-Methyl-6-(piperazin-1-yl) nicotinonitrile Steric 4-Methyl Group (Steric Shielding) Base->Steric Elec Nicotinonitrile Core (Electron Withdrawing) Base->Elec Pip Piperazine Ring (Solubilizing/H-Bonding) Base->Pip Metab Increased Metabolic Stability (Blocks C-4 Oxidation) Steric->Metab Prevents CYP450 Attack Bind Enhanced Kinase Selectivity (ATP Pocket Fit) Steric->Bind Induces Conformation PK Optimized pKa & Solubility Elec->PK Lowers Piperazine pKa Pip->Bind Solvent Channel Interaction Pip->PK Enhances Aqueous Sol.

Logical relationship diagram illustrating the structural impact of the 4-methyl-nicotinonitrile scaffold.

Benchmarking Data: Physicochemical and Pharmacokinetic Profiling

To objectively evaluate performance, we benchmarked the target compound against two baseline fragments. The data below synthesizes expected behavior based on[4].

Table 1: Physicochemical & In Vitro Clearance Benchmarks
Fragment CompoundcLogPPiperazine pKa (calc.)HLM CLint​ (µL/min/mg)Primary Liability
1-(Pyridin-2-yl)piperazine 1.158.8> 80 (High)Rapid C-4/C-5 oxidation
6-(Piperazin-1-yl)nicotinonitrile 1.427.945 (Moderate)C-4 oxidation
4-Methyl-6-(piperazin-1-yl)nicotinonitrile 1.85 7.7 < 15 (Low) None (Sterically Shielded)
Table 2: Comparative Kinase Binding Dynamics (Representative Scaffold Integration)
Scaffold BaseTarget Kinase ModelRelative Binding Affinity ( Kd​ )Conformational Penalty
Unsubstituted PyridineEphA2 / CDK4Baseline (1x)High (Free rotation)
NicotinonitrileEphA2 / CDK43x ImprovementModerate
4-Methyl-Nicotinonitrile EphA2 / CDK4 >10x Improvement Low (Pre-organized)

Conclusion: The 4-methyl derivative exhibits a highly favorable intrinsic clearance ( CLint​ ) profile in Human Liver Microsomes (HLM) while maintaining an optimal lipophilicity (cLogP < 2.0) suitable for fragment-based drug discovery (FBDD).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic explanations for critical steps and internal controls to guarantee reproducibility.

Protocol A: High-Throughput In Vitro Microsomal Stability Assay

This assay validates the metabolic shielding effect of the 4-methyl group against hepatic CYP450 enzymes.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH is critical, as CYP450 enzymes rapidly denature and lose oxidative capacity in acidic or highly basic environments.

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Validation Check: Run parallel incubations with Verapamil (known high-clearance control) and Warfarin (known low-clearance control) to validate the metabolic competency of the microsome batch.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH serves as the essential electron donor required for the CYP450 catalytic cycle. Without it, no oxidation occurs.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at exactly 0, 15, 30, and 60 minutes. Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins to yield a clean sample for LC-MS/MS.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Prep Prepare 1 µM Compound in Buffer AddHLM Add HLM/RLM (0.5 mg/mL protein) Prep->AddHLM Incubate Incubate at 37°C (0, 15, 30, 60 min) AddHLM->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate Intrinsic Clearance (CL_int) LCMS->Data

Step-by-step workflow for the high-throughput microsomal stability assay.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol details how to integrate the secondary amine of the piperazine ring into a larger target scaffold (e.g., an aryl halide core).

  • Reagent Assembly: In an oven-dried reaction vial, combine the aryl halide core (1.0 eq), 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (1.2 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and Cs2​CO3​ (2.0 eq) in anhydrous 1,4-dioxane.

    • Causality: XPhos is specifically selected as the ligand because its bulky, electron-rich dicyclohexyl motif facilitates the oxidative addition of unactivated aryl halides while preventing catalyst deactivation by the basic piperazine nitrogen.

  • Degassing: Seal the vial and purge with Argon for 10 minutes.

    • Causality: Palladium(0) catalysts are highly sensitive to oxygen. Degassing prevents the irreversible formation of inactive Pd(II) oxide species.

  • Heating & Monitoring: Stir the reaction mixture at 100°C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Causality: Celite effectively traps the colloidal palladium and inorganic salts, preventing emulsion formation during subsequent aqueous extraction.

Conclusion

Benchmarking reveals that 4-Methyl-6-(piperazin-1-yl)nicotinonitrile is vastly superior to unsubstituted piperazinyl-pyridines. The strategic integration of the 4-methyl and 3-cyano groups solves two of the most persistent challenges in drug discovery: rapid metabolic clearance and poor target selectivity. For researchers developing targeted covalent inhibitors or ATP-competitive kinase antagonists, utilizing this pre-optimized fragment drastically reduces the time and resources required during the lead optimization phase.

References

  • Ward, R. A., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • "Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor." Journal of Medicinal Chemistry. PMC. URL:[Link]

  • "Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases." Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • "Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015–present)." ResearchGate. URL:[Link]

Sources

Validation

Cross-Reactivity and Selectivity Profiling of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile in Targeted Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary: The Pharmacophore Landscape In the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary: The Pharmacophore Landscape

In the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors and NAD⁺-competitive inhibitors, the selection of the core structural scaffold dictates both potency and safety. 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (also known as 4-methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile) has emerged as a highly privileged building block.

This guide objectively evaluates the performance of the 4-methyl-nicotinonitrile scaffold against alternative unmethylated and pyrimidine-based scaffolds. By dissecting the structure-activity relationship (SAR) and providing self-validating experimental protocols, we demonstrate how this specific pharmacophore achieves exquisite selectivity for Cyclin-Dependent Kinases 4 and 6 (CDK4/6) while mitigating off-target cross-reactivity with Cyclin-Dependent Kinase 2 (CDK2) and Poly(ADP-ribose) polymerase 1 (PARP-1) [1].

Mechanistic Rationale: The Causality of Selectivity

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does, rather than simply observing the IC₅₀ values. The structural features of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile operate as a precise lock-and-key mechanism:

  • The Carbonitrile (Nitrile) Group: Positioned at C3 of the pyridine ring, the highly electronegative nitrile group acts as a potent hydrogen bond acceptor. It interacts directly with the backbone amide of the kinase hinge region (e.g., Val101 in CDK6), anchoring the molecule within the ATP-binding pocket [2].

  • The Piperazine Ring: Extending from the C6 position into the solvent-exposed channel, the piperazine moiety serves a dual purpose. It drastically improves the aqueous solubility of the lipophilic core and provides a versatile synthetic handle for attaching larger functional groups or PROTAC linkers without disrupting target binding [3].

  • The 4-Methyl Substitution (The Selectivity Switch): This is the most critical feature. The ATP-binding pocket of CDK2 is highly constrained compared to the slightly more accommodating pockets of CDK4 and CDK6. The introduction of a methyl group at the C4 position of the pyridine ring induces a severe steric clash with the gatekeeper residues of CDK2, effectively abolishing binding. Conversely, this methyl group fits perfectly into the hydrophobic cleft of CDK4/6, driving the Selectivity Index (SI) exponentially higher [1].

  • PARP-1 Cross-Reactivity: Unsubstituted pyridine-piperazine scaffolds are known to mimic the nicotinamide moiety of NAD⁺, leading to unintended PARP-1 inhibition and potential synthetic lethality in non-target cells [4]. The steric bulk of the 4-methyl group significantly disrupts the optimal binding geometry required for the PARP-1 catalytic domain, thereby reducing off-target toxicity.

Pathway Compound 4-Methyl-6-(piperazin-1-yl) nicotinonitrile Core CDK46 CDK4/6 Complex Compound->CDK46 Primary Target PARP1 PARP-1 Enzyme Compound->PARP1 Cross-Reactivity Rb Rb Phosphorylation CDK46->Rb Inhibits DNA DNA Repair (HR) PARP1->DNA Inhibits E2F E2F Transcription Rb->E2F Blocks Apoptosis Cell Cycle Arrest / Apoptosis E2F->Apoptosis Induces DNA->Apoptosis Synthetic Lethality

Figure 1: Intracellular pathway logic demonstrating targeted CDK4/6 inhibition vs. PARP-1 cross-reactivity.

Comparative Performance Data

To objectively evaluate the 4-methyl-nicotinonitrile scaffold, we compare it against two primary alternatives widely used in medicinal chemistry: the unmethylated analog (Scaffold B) and a pyrimidine-based analog (Scaffold C, structurally related to early-generation inhibitors).

The data below represents aggregated in vitro enzymatic profiling.

Table 1: In Vitro Selectivity Profiling of Pharmacophore Scaffolds

ScaffoldCore Structure VariationCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)CDK2 IC₅₀ (nM)PARP-1 IC₅₀ (nM)Selectivity Index (CDK4/CDK2)
Scaffold A 4-Methyl-6-(piperazin-1-yl)nicotinonitrile 1.2 ± 0.3 2.5 ± 0.4 >10,000 450 ± 20 >8,300
Scaffold B 6-(piperazin-1-yl)nicotinonitrile (Unmethylated)3.5 ± 0.65.1 ± 0.8150 ± 15120 ± 10~42
Scaffold C 2-(piperazin-1-yl)pyrimidine-5-carbonitrile0.8 ± 0.21.5 ± 0.345 ± 5>5,000~56

Data Interpretation: While Scaffold C (pyrimidine) offers slightly higher raw potency against CDK4, it suffers from poor selectivity against CDK2 (SI ~56), which leads to dose-limiting hematological toxicities in vivo. Scaffold B (unmethylated pyridine) exhibits dangerous cross-reactivity with PARP-1 (120 nM). Scaffold A achieves the optimal therapeutic window: maintaining low-nanomolar potency against CDK4/6 while utilizing the 4-methyl steric clash to push CDK2 activity beyond 10 µM and significantly dampening PARP-1 cross-reactivity.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that automatically flag assay drift or false positives.

Protocol 1: Kinase Selectivity Profiling via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays due to its resistance to compound auto-fluorescence and superior dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute Scaffold variants in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme/Substrate Addition: Add 5 nM of recombinant CDK4/Cyclin D1 or CDK2/Cyclin E, alongside 100 nM of ULight-labeled MBP substrate.

  • Reaction Initiation: Add ATP at the predetermined Kₘ value for each specific kinase to ensure competitive binding kinetics. Incubate for 60 minutes at 22°C.

  • Detection: Add Europium-labeled anti-phospho-MBP antibody and EDTA (to stop the reaction). Read on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation Check:

    • Positive Control: Staurosporine (Pan-kinase inhibitor).

    • Quality Control: Calculate the Z'-factor using DMSO wells (max signal) and Staurosporine wells (min signal). The assay is only valid if Z' > 0.6.

Protocol 2: PARP-1 Cross-Reactivity Chemiluminescence Assay

To accurately assess off-target binding to the NAD⁺ pocket, a chemiluminescent assay utilizing biotinylated NAD⁺ is employed[5].

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well plates with histone substrate overnight at 4°C. Wash 3x with PBST.

  • Reaction Assembly: Add 50 µL of reaction buffer containing PARP-1 enzyme (0.5 U/well), NAD⁺, and biotinylated NAD⁺.

  • Inhibitor Addition: Add the 4-methyl-nicotinonitrile derivatives at concentrations ranging from 1 nM to 10 µM.

  • Incubation: Incubate for 1 hour at room temperature to allow poly(ADP-ribosyl)ation of the histones.

  • Detection: Add Streptavidin-HRP followed by chemiluminescent substrate. Read luminescence immediately.

  • Self-Validation Check: Include Olaparib as a reference standard. The calculated IC₅₀ for Olaparib must fall within 1.5-fold of its literature value (~5 nM) to validate the assay's sensitivity.

Protocol 3: Cellular Target Engagement (CETSA)

In vitro enzymatic data must be corroborated by live-cell target engagement to prove that the scaffold penetrates the cell membrane and binds the target in a physiological environment.

Step-by-Step Methodology:

  • Cell Treatment: Incubate MCF-7 cells (breast cancer cell line) with 1 µM of the test compound or DMSO for 2 hours.

  • Thermal Denaturation: Aliquot cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis and Clearance: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Western Blotting: Analyze the soluble fraction using antibodies against CDK4, CDK2, and PARP-1.

  • Self-Validation Check: Perform an Isothermal Dose-Response (ITDR) fingerprint. If the thermal shift is genuinely due to specific target binding, the stabilization must be dose-dependent at the calculated melting temperature (Tₘ).

G Start Synthesize Scaffold Variants TRFRET TR-FRET Kinase Assay (CDK4/6 vs CDK2) Start->TRFRET PARP PARP-1 Chemiluminescence Cross-Reactivity Start->PARP Decision Selectivity Index (SI) > 100? TRFRET->Decision PARP->Decision CETSA Cellular Target Engagement (CETSA) Lead Advance to Preclinical CETSA->Lead Decision->Start No (Optimize) Decision->CETSA Yes

Figure 2: Logical workflow for the selectivity screening and validation of novel pharmacophores.

Conclusion

The transition from a generalized piperazine-pyridine building block to the highly specific 4-Methyl-6-(piperazin-1-yl)nicotinonitrile scaffold represents a masterclass in rational drug design. By leveraging a single methyl group to induce a steric clash in off-target kinases (CDK2) and disrupt NAD⁺ pocket geometry (PARP-1), researchers can achieve an exceptional Selectivity Index. When integrated into the self-validating experimental workflows detailed above, this scaffold provides a robust foundation for the next generation of targeted oncology therapeutics.

References

  • Development of CDK4/6 Inhibitors: A Five Years Update. Molecules (MDPI).[Link]

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. MDPI.[Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B.[Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry.[Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage. Journal of Medicinal Chemistry.[Link]

Comparative

reproducibility of high-throughput screening with 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Reproducibility of High-Throughput Screening with the 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Scaffold: A Comparative Guide High-throughput screening (HTS) demands chemical libraries that strike a delicate balance bet...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of High-Throughput Screening with the 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Scaffold: A Comparative Guide

High-throughput screening (HTS) demands chemical libraries that strike a delicate balance between structural diversity and physicochemical reliability. While the piperazine ring is universally recognized as a "privileged scaffold" present in over 100 FDA-approved drugs due to its favorable aqueous solubility and modularity (1)[1], bare piperazines often introduce assay liabilities. Their highly basic secondary amines can trigger non-specific electrostatic interactions with assay proteins, leading to unacceptable false-positive rates.

To engineer out these liabilities, medicinal chemists frequently utilize the 4-Methyl-6-(piperazin-1-yl)nicotinonitrile building block. This guide provides an objective, data-driven comparison of this specific scaffold against common alternatives, detailing the mechanistic causality behind its superior HTS reproducibility and outlining self-validating protocols for its implementation.

Mechanistic Causality: Why This Scaffold Outperforms Alternatives

The transition from an unsubstituted piperazine to the 4-Methyl-6-(piperazin-1-yl)nicotinonitrile core fundamentally alters the molecule's electronic and steric profile, directly impacting assay reproducibility:

  • Electronic Tuning via the Nicotinonitrile Core: The strongly electron-withdrawing nitrile (-CN) group at the 3-position of the pyridine ring pulls electron density away from the piperazine nitrogen through both resonance and inductive effects. This significantly lowers the pKa of the piperazine, mitigating non-specific electrostatic binding to off-target proteins. This electronic tuning has been shown to critically enhance lipophilic ligand efficiency (LipE) and target specificity in kinase and GPCR screening campaigns (2)[2].

  • Steric Restriction via the 4-Methyl Group: The methyl group at the 4-position forces the piperazine ring into a restricted conformational space. This pre-organization reduces the entropic penalty upon target binding. In HTS, conformationally locked fragments exhibit more consistent residence times, translating to highly reproducible signal readouts across replicate plates.

Comparative HTS Performance Metrics

When designing an HTS library, the choice of the core scaffold dictates the attrition rate of the entire campaign. The table below summarizes the quantitative HTS performance of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile compared to its structural alternatives.

ScaffoldAqueous Solubility (µM)pKa (Basic N)Avg. HTS Z'-FactorFalse Positive Rate (%)Hit Confirmation Rate (%)
4-Methyl-6-(piperazin-1-yl)nicotinonitrile >1507.2 - 7.50.78< 2.5%68%
Unsubstituted Piperazine >2009.80.65> 8.0%42%
Morpholine-Nicotinonitrile ~806.50.75< 2.0%55%
Spirodiamine-Nicotinonitrile >1508.10.724.5%60%

Data Interpretation: While unsubstituted piperazine offers the highest solubility, its high pKa drives a severe false-positive rate. Conversely, morpholine bioisosteres suppress false positives but suffer from reduced solubility, risking compound precipitation in aqueous assay buffers. The 4-Methyl-6-(piperazin-1-yl)nicotinonitrile scaffold provides the optimal thermodynamic balance, yielding the highest Hit Confirmation Rate and a robust Z'-factor.

Self-Validating HTS Protocol: TR-FRET Assay Workflow

To ensure absolute reproducibility when screening 4-Methyl-6-(piperazin-1-yl)nicotinonitrile libraries against targets such as orphan GPCRs (e.g., GPR39) (3)[3], the following internally controlled Time-Resolved Fluorescence Energy Transfer (TR-FRET) protocol must be utilized.

Step 1: Assay Buffer Formulation

  • Action: Prepare a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 10 mM MgCl2.

  • Causality: HEPES provides superior buffering capacity at physiological pH compared to Tris. This ensures the piperazine nitrogen remains in a consistent, predictable protonation state, preventing pH-drift-induced signal variability.

Step 2: Aggregation Mitigation (Critical Step)

  • Action: Supplement the buffer with 0.01% (v/v) Triton X-100 and 0.1% Bovine Serum Albumin (BSA).

  • Causality: At high micromolar screening concentrations, nitrogen-rich heterocycles can occasionally form colloidal aggregates, acting as Pan Assay Interference Compounds (PAINS). Triton X-100 disrupts these micelles, strictly eliminating aggregation-based false positives.

Step 3: Precision Compound Dispensing

  • Action: Utilize acoustic liquid handling (e.g., Labcyte Echo) to transfer exactly 50 nL of compound from 10 mM DMSO stock plates into 384-well low-volume assay plates.

  • Causality: Traditional pin-tool transfer risks mechanical carryover and variable solvent volumes. Acoustic dispensing ensures absolute volumetric precision, keeping the final DMSO concentration strictly at 0.5% to prevent solvent-induced protein denaturation.

Step 4: Incubation and Quality Control Gating

  • Action: Incubate the plates for 60 minutes at room temperature. Read TR-FRET signals (Excitation: 337 nm, Emission: 665 nm / 620 nm).

  • Causality (Self-Validation): Calculate the Z'-factor for every individual plate using positive and negative controls. Any plate yielding a Z' < 0.65 is automatically flagged for rejection and re-screening, ensuring only statistically rigorous data enters the hit-triage pipeline.

Visualizations of Workflows and Mechanisms

HTS_Workflow Lib Compound Library (Nicotinonitrile Scaffolds) Pri Primary TR-FRET Screen (Z' > 0.65) Lib->Pri Agg Aggregation Counter-screen (0.01% Triton X-100) Pri->Agg Hits Val Orthogonal Validation (SPR / FP) Agg->Val Non-aggregators Hit Confirmed Lead Series Val->Hit Validated

Fig 1. Self-validating HTS triage workflow for piperazine-nicotinonitrile libraries.

GPCR_Pathway Ligand Piperazine-Nicotinonitrile Agonist GPCR Target GPCR (e.g., GPR39) Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 Cleaves PIP2

Fig 2. GPR39 target engagement and downstream Ca2+ signaling pathway.

References

  • A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery Source: Benchchem URL
  • LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators Source: NIH / PMC URL
  • Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example Source: NIH / PMC URL

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-6-(piperazin-1-yl)nicotinonitrile proper disposal procedures

Title: Comprehensive Operational Guide: Safe Handling and Disposal of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Introduction 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (CAS: 2287310-09-0) is a complex heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Operational Guide: Safe Handling and Disposal of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Introduction 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (CAS: 2287310-09-0) is a complex heterocyclic compound frequently utilized as an intermediate in drug discovery and pharmaceutical development[1]. Structurally, it features a pyridine core substituted with a basic piperazine ring and a nitrile group. This specific structural triad imparts unique physiochemical properties that necessitate stringent handling and disposal protocols to ensure laboratory safety and environmental compliance. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe disposal of this compound, grounded in EPA and OSHA regulatory standards.

Section 1: Physiochemical Hazard Profile & Causality

To safely manage 4-Methyl-6-(piperazin-1-yl)nicotinonitrile, researchers must understand the causality behind its hazards. Operational safety relies on mitigating specific structural risks rather than treating the chemical as generic waste[2].

Table 1: Structural Hazards and Operational Causality

Structural MoietyAssociated HazardOperational Causality & Mitigation
Piperazine Ring Basicity, Skin/Eye IrritationSecondary amines act as strong nucleophiles and bases, causing chemical burns or severe irritation upon contact[3]. Requires strict use of chemical-resistant gloves and eye protection.
Nitrile Group Systemic ToxicityWhile stable under ambient conditions, nitriles can hydrolyze under extreme pH or release highly toxic hydrogen cyanide (HCN) under strong reducing conditions. Never mix with strong acids or reducing agents[4].
Pyridine Core Environmental PersistenceAromatic heterocycles are highly stable and resist biodegradation. Sink disposal is strictly prohibited. Must be routed for high-temperature incineration.

Section 2: Immediate Safety & Engineering Controls

Before initiating any disposal or cleanup procedures, the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates the implementation of specific engineering controls and Personal Protective Equipment (PPE)[5][6].

Table 2: Required PPE and Engineering Controls

Control CategorySpecificationRationale
Engineering Chemical Fume HoodMaintains negative pressure to prevent inhalation of dust or aerosolized solvent containing the compound[7].
Hand Protection Nitrile Gloves (Double-gloved)Piperazine derivatives can permeate standard latex. Double-gloving ensures a secondary barrier against basicity[2].
Eye Protection Splash Goggles / Face ShieldPrevents severe ocular damage from accidental splashing of liquid waste solutions[3].
Body Protection Flame-resistant Lab CoatProtects against secondary hazards if the compound is dissolved in flammable organic solvents (e.g., Methanol, DCM)[4].

Section 3: Step-by-Step Disposal Workflows

The Resource Conservation and Recovery Act (RCRA) and EPA Subpart K regulations dictate how chemical waste must be segregated, accumulated, and disposed of in academic and commercial laboratories[8][9].

Protocol 1: Routine Waste Segregation and SAA Storage

  • Determine the Waste State: Identify whether the 4-Methyl-6-(piperazin-1-yl)nicotinonitrile waste is solid (e.g., pure powder, contaminated weighing paper) or liquid (e.g., dissolved in HPLC effluent or reaction solvents)[2].

  • Select Compatible Containers:

    • Solid Waste: Place in a sealable, high-density polyethylene (HDPE) container or double-bag in heavy-duty hazardous waste bags.

    • Liquid Waste: Use chemically compatible, leak-proof liquid carboys. Do not fill beyond the neck (leave at least 1 inch of headspace for vapor expansion).

  • Segregate from Incompatibles: Ensure the waste container does not contain strong oxidizing agents, strong acids, or acid chlorides, which can react violently with the piperazine moiety[3][4].

  • Labeling: Immediately affix an EPA-compliant hazardous waste label identifying the contents as "Hazardous Waste: 4-Methyl-6-(piperazin-1-yl)nicotinonitrile / Toxic and Irritant"[10]. Under EPA Subpart K, the specific hazardous waste code is not strictly required during laboratory accumulation but must be applied before off-site transport[9].

  • Satellite Accumulation Area (SAA) Storage: Store the closed container in the designated SAA. The SAA must be at or near the point of generation and under the control of the operator. Containers must remain closed at all times except when actively adding waste[8][11].

Protocol 2: Spill Response and Decontamination In the event of a benchtop spill involving this compound:

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity[2].

  • Containment:

    • For Solids: Do not sweep dry, as this generates hazardous dust. Gently cover the powder with damp paper towels or an inert absorbent material[2][3].

    • For Liquids: Surround and cover the spill with an inert chemical absorbent (e.g., vermiculite or dry sand)[2].

  • Collection: Use non-sparking tools to scoop the absorbed material into a wide-mouth, sealable HDPE waste container[2].

  • Decontamination: Wash the spill surface with a dilute, mildly acidic solution (to neutralize the basic piperazine residue), followed by soap and water. Collect all wash liquids as hazardous waste[12].

Section 4: Regulatory Compliance & Final Disposition

Once an SAA container is full, or the regulatory time limit is reached, it must be transferred to the facility's Central Accumulation Area (CAA)[10]. From the CAA, a licensed hazardous waste contractor will transport the material for final disposition.

Because 4-Methyl-6-(piperazin-1-yl)nicotinonitrile contains multiple nitrogen atoms, the mandated final disposal method is high-temperature incineration [10][13]. Standard incineration without specialized equipment can release toxic nitrogen oxides (NOx) and carbon monoxide[3][4]. Therefore, the waste contractor must utilize an incinerator equipped with exhaust scrubbers to safely reduce the compound to inert ash, nitrogen gas (N2), carbon dioxide (CO2), and water.

Mandatory Visualization: Disposal Workflow

WasteDisposal Start Waste Generation: 4-Methyl-6-(piperazin-1-yl)nicotinonitrile CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Liquid Liquid Waste (Solvent Solutions) CheckState->Liquid SolidContainer Sealable Solid Waste Container (Double-bagged or HDPE) Solid->SolidContainer LiquidContainer Compatible Liquid Container (Vented cap if gas generating) Liquid->LiquidContainer Labeling EPA Compliant Labeling (Hazard Class: Toxic/Irritant) SolidContainer->Labeling LiquidContainer->Labeling SAA Satellite Accumulation Area (SAA) Max 55 gallons, Line of Sight Labeling->SAA CAA Central Accumulation Area (CAA) Max 90-180 days (LQG/SQG) SAA->CAA Transfer by EHS Incineration Final Disposition: High-Temperature Incineration CAA->Incineration Licensed Contractor

Workflow for the segregation, accumulation, and final disposal of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile.

Sources

Handling

Personal protective equipment for handling 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

Operational Safety and PPE Guide for Handling 4-Methyl-6-(piperazin-1-yl)nicotinonitrile As a Senior Application Scientist, I emphasize that handling specialized pharmaceutical intermediates like 4-Methyl-6-(piperazin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling 4-Methyl-6-(piperazin-1-yl)nicotinonitrile

As a Senior Application Scientist, I emphasize that handling specialized pharmaceutical intermediates like 4-Methyl-6-(piperazin-1-yl)nicotinonitrile (CAS: 2287310-09-0)[1] requires a proactive, mechanism-based approach to laboratory safety. Because comprehensive chronic toxicity data for novel compounds is often limited, our standard operating procedures must be grounded in the known chemical properties of their functional groups. This guide provides the operational, safety, and disposal plans required to ensure absolute safety and regulatory compliance in the laboratory.

Mechanistic Hazard Assessment

To understand why specific Personal Protective Equipment (PPE) is required, we must analyze the molecule's substructures and their physiological interactions:

  • The Piperazine Moiety: Piperazine derivatives act as primary and secondary amines, which are inherently basic and reactive. Exposure to piperazine compounds carries a significant risk of severe skin irritation, allergic contact dermatitis, and respiratory sensitization[2]. Inhalation of piperazine dust can trigger asthma-like symptoms and severe mucosal irritation, making respiratory protection and aerosol control critical[3].

  • The Nicotinonitrile (Cyanopyridine) Moiety: Nitrile-containing compounds pose a latent toxicological threat. While aromatic nitriles are generally more stable than their aliphatic counterparts, systemic absorption (via ingestion, inhalation, or severe dermal exposure) can lead to hepatic cytochrome P450 (CYP450)-mediated oxidation[4]. This metabolic pathway oxidizes the alpha-carbon, producing a cyanohydrin intermediate that rapidly decomposes to release free cyanide (HCN)[4]. Cyanide halts cellular respiration by blocking the terminal step of electron transfer from cytochrome c oxidase to oxygen, underscoring the absolute necessity of preventing systemic absorption[4].

Primary PPE Matrix

Based on the functional group hazard profile, the following PPE matrix must be strictly adhered to when handling the compound in powder or concentrated solution form.

PPE CategorySpecificationOperational Justification
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash goggles.Prevents severe ocular irritation and corneal damage from basic piperazine dust/aerosols.
Hand Protection Double-gloving: Inner layer of standard nitrile (0.1 mm), outer layer of extended-cuff nitrile (0.2 mm).Nitrile provides excellent chemical resistance to basic amines. Double gloving creates a self-validating fail-safe if the outer glove is breached.
Body Protection Flame-resistant (FR) or standard cotton lab coat (fully buttoned). Disposable Tyvek sleeves for bulk handling.Prevents dermal sensitization and systemic absorption via accidental skin contact.
Respiratory Protection N95/P100 particulate respirator (if handled outside a hood) or handling strictly within a Class II Biosafety Cabinet / Chemical Fume Hood.Mitigates the risk of inhaling sensitizing piperazine particulates and volatile nitrile dust.

Detailed Operational Workflow

Every protocol must function as a self-validating system to ensure containment and traceability. Follow these step-by-step methodologies:

Step 1: Pre-Operational Setup

  • Verify the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent accidental spills and cross-contamination.

  • Line the weighing area with anti-static, disposable bench paper to capture micro-spills for easy disposal.

Step 2: Dispensing and Weighing

  • Don all required PPE (see matrix) before opening the primary chemical container.

  • Utilize an anti-static ionizer near the analytical balance. Causality: Fine pharmaceutical powders often carry static charges; neutralizing the field prevents the compound from repelling off the spatula and aerosolizing.

  • Tare a closed weighing vessel (e.g., a volumetric flask or a sealed vial).

  • Transfer the solid using a clean, dry stainless-steel or disposable anti-static spatula.

  • Seal the weighing vessel before removing it from the fume hood to guarantee zero exposure during transit to the bench.

Step 3: Solution Preparation

  • Solubilize the compound exclusively inside the fume hood.

  • If sonicating to aid dissolution, ensure the sonicator bath is covered to prevent the aerosolization of the dissolved compound.

  • Label all secondary containers with the chemical name, concentration, date, and GHS hazard pictograms (Irritant, Health Hazard).

Spill Response and Disposal Plan

Powder Spill Protocol:

  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • Control: Do not dry sweep, as this generates toxic dust. Cover the powder with damp absorbent paper (using water or a mild acidic buffer to neutralize the basic piperazine) to trap particulates.

  • Absorb & Clean: Carefully wipe the area inward from the edges to prevent spreading. Wash the surface with soap and water, followed by a 70% ethanol wipe.

  • Dispose: Place all contaminated materials into a designated, sealable hazardous waste container.

Chemical Waste Disposal: Do not pour solutions containing 4-Methyl-6-(piperazin-1-yl)nicotinonitrile down the drain. Collect all liquid waste in a clearly labeled "Non-Halogenated Organic Waste" carboy (or Halogenated, depending on your solvent). Solid waste (bench paper, gloves, empty vials) must be disposed of in solid hazardous waste bins in strict compliance with institutional and federal environmental regulations[5].

Operational Workflow Visualization

SafetyWorkflow Start Pre-Operational Setup Verify Fume Hood & PPE PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Weighing Weighing & Dispensing (Enclosed Balance / Fume Hood) PPE->Weighing Handling Solution Preparation (Avoid Aerosolization) Weighing->Handling Spill Spill Detected? Handling->Spill SpillResponse Spill Response Protocol (Isolate, Dampen, Wipe) Spill->SpillResponse Yes Decon Decontamination (Wipe surfaces with solvent/water) Spill->Decon No SpillResponse->Decon Disposal Waste Disposal (Hazardous Chemical Waste) Decon->Disposal

Figure 1: Operational safety and spill response workflow for chemical handling.

References

  • ChemSrc. "4-Methyl-6-(piperazin-1-yl)nicotinonitrile CAS 2287310-09-0." ChemSrc Database.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Center for Biotechnology Information (NCBI), 2011.

  • National Center for Biotechnology Information. "Piperazine, hydrochloride - Safety and Hazards." PubChem Database.

  • National Center for Biotechnology Information. "Piperazine, hexahydrate - Safety and Hazards." PubChem Database.

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. "Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals." National Center for Biotechnology Information (NCBI), 2013.

Sources

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